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Foundational

What is the chemical structure and exact mass of 2-cyclopropyl-6-methylpiperidine

An In-depth Technical Guide to 2-Cyclopropyl-6-methylpiperidine: Structure, Properties, and Synthesis for Advanced Research Abstract This technical guide provides a comprehensive analysis of 2-cyclopropyl-6-methylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Cyclopropyl-6-methylpiperidine: Structure, Properties, and Synthesis for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of 2-cyclopropyl-6-methylpiperidine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in pharmaceutical design, and its substitution with a methyl group and a cyclopropyl ring imparts unique physicochemical and pharmacological properties.[1][2] This document details the molecule's precise chemical structure, exact mass, and key identifiers. Furthermore, it outlines a robust and logical synthetic pathway, discusses the compound's stereochemical considerations, and explores the strategic rationale for its use in modern drug discovery, grounded in the established benefits of its constituent chemical motifs.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in the pharmaceutical industry.[3] Its prevalence stems from its ability to serve as a versatile, non-planar, and basic framework that can be readily functionalized to optimize ligand-receptor interactions and improve pharmacokinetic profiles. The strategic incorporation of substituents onto the piperidine core is a critical step in modulating a compound's biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The subject of this guide, 2-cyclopropyl-6-methylpiperidine, features two key substituents that are particularly valuable in medicinal chemistry:

  • The Methyl Group: A small alkyl group that can enhance binding affinity through hydrophobic interactions and influence the molecule's conformation and metabolic stability.

  • The Cyclopropyl Group: This strained three-membered ring is a "bioisostere" for various functional groups and has gained prominence in drug design.[4] Its unique electronic properties and rigid structure can enhance metabolic stability by blocking sites of oxidation, increase potency by locking in a favorable binding conformation, and improve membrane permeability.[4][5][6]

This guide serves as a foundational resource for scientists investigating this compound, providing the necessary data to support its synthesis, characterization, and application in research endeavors.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for any research chemical. The structural and physicochemical properties of 2-cyclopropyl-6-methylpiperidine are summarized below. The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous confirmation of its elemental composition.

IdentifierValueSource
IUPAC Name 2-cyclopropyl-6-methylpiperidine[7]
CAS Number 1343199-65-4[7]
Molecular Formula C₉H₁₇N[7][8]
Molecular Weight 139.24 g/mol [7]
Exact Mass 139.13610 Da [8]
Canonical SMILES CC1CCCC(N1)C2CC2[7][8]
InChI InChI=1S/C9H17N/c1-7-3-2-4-9(10-7)8-5-6-8/h7-10H,2-6H2,1H3[7][8]
InChIKey PLCIYGHHBGNHLZ-UHFFFAOYSA-N[7][8]

Stereochemistry: The Importance of Cis/Trans Isomerism

2-Cyclopropyl-6-methylpiperidine possesses two stereocenters at the C2 and C6 positions of the piperidine ring. This gives rise to two diastereomeric forms: cis and trans, each of which exists as a pair of enantiomers.

  • cis-isomer: The cyclopropyl and methyl groups are on the same side of the piperidine ring's average plane.

  • trans-isomer: The cyclopropyl and methyl groups are on opposite sides of the ring's average plane.

The spatial arrangement of these substituents profoundly influences the molecule's three-dimensional shape, which is a critical determinant of its biological activity. The choice of synthetic route can often control the diastereomeric ratio of the final product. For instance, in other 2,6-disubstituted piperidines, the cis and trans isomers have demonstrated significantly different potencies in biological assays, underscoring the necessity of careful stereochemical control and characterization in drug development.

Synthesis and Manufacturing Pathway

A robust and scalable synthesis is essential for the practical application of any chemical scaffold. While numerous methods exist for creating substituted piperidines, a highly effective and field-proven approach is the catalytic hydrogenation of the corresponding aromatic precursor, 2-cyclopropyl-6-methylpyridine.[1][9] This method is advantageous due to the commercial availability of a wide range of substituted pyridines and the typically high yields and clean conversions of the reduction step.

G cluster_start Starting Material cluster_process Process cluster_product Final Product A 2-Cyclopropyl-6-methylpyridine (C₉H₁₁N) B Catalytic Hydrogenation A->B Reagents: H₂ (gas, 50-500 psi) Catalyst (e.g., PtO₂, Rh/C) Solvent (e.g., EtOH, AcOH) Conditions: 25-80 °C, 12-24 h C 2-Cyclopropyl-6-methylpiperidine (C₉H₁₇N) (Mixture of cis/trans isomers) B->C Workup: 1. Filter catalyst 2. Remove solvent 3. Purify (Distillation/Chromatography)

Caption: Synthetic workflow for 2-cyclopropyl-6-methylpiperidine.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: A pressure-rated hydrogenation vessel (e.g., a Parr shaker) is charged with the starting material, 2-cyclopropyl-6-methylpyridine[10], and a suitable solvent such as ethanol (EtOH) or acetic acid (AcOH). The use of acetic acid as a solvent can often accelerate the reduction of pyridine rings.

  • Catalyst Addition: A hydrogenation catalyst (typically 1-5 mol%) is added under an inert atmosphere (e.g., Nitrogen or Argon). Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) are highly effective for pyridine reduction.

  • Hydrogenation: The vessel is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the target pressure (typically 50-500 psi). The reaction mixture is agitated (stirred or shaken) and may be heated (25-80 °C) to facilitate the reaction.

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be analyzed by GC-MS or TLC to confirm the disappearance of the starting material.

  • Workup and Isolation: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the solid catalyst. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation or column chromatography to yield the desired 2-cyclopropyl-6-methylpiperidine.

Self-Validating System: The success of this protocol is validated at each stage. The identity and purity of the starting material are confirmed spectroscopically. Reaction completion is verified by analytical methods (GC-MS/LC-MS), and the final product's structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to match the exact mass of 139.13610 Da.

Applications in Medicinal Chemistry and Drug Development

The combination of the piperidine, methyl, and cyclopropyl motifs makes 2-cyclopropyl-6-methylpiperidine a valuable building block for creating novel chemical entities with therapeutic potential. The rationale for its use is grounded in the established contributions of these fragments to drug-like properties.

G cluster_benefits Pharmacological & PK Benefits A Cyclopropyl Group B 2-Cyclopropyl-6-methylpiperidine Scaffold A->B incorporated into C Increased Metabolic Stability (Blocks CYP450 oxidation) B->C D Enhanced Potency (Conformational rigidity) B->D E Improved Membrane Permeability (Lipophilicity) B->E F Reduced Off-Target Effects B->F

Caption: Benefits imparted by the cyclopropyl group in drug design.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Incorporating this group can thus increase a drug's half-life.[4]

  • Conformational Constraint: The rigid nature of the cyclopropyl group restricts the rotational freedom of the molecule. This can pre-organize the compound into a conformation that is optimal for binding to its biological target, thereby increasing potency and reducing the entropic penalty of binding.[4]

  • Modulation of Physicochemical Properties: The cyclopropyl group increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and potentially the blood-brain barrier. It also has unique electronic properties, with the C-C bonds exhibiting partial π-character, which can influence interactions with target proteins.[4]

Conclusion

2-Cyclopropyl-6-methylpiperidine is a well-defined chemical entity with significant potential as a building block in advanced chemical and pharmaceutical research. Its precise chemical identity, including an exact mass of 139.13610 Da, provides a solid foundation for its analytical characterization. The molecule is readily accessible through established synthetic methodologies such as the catalytic hydrogenation of its pyridine precursor. The strategic combination of a piperidine core with methyl and cyclopropyl substituents presents a compelling framework for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides the core technical information required for researchers to confidently synthesize, identify, and utilize this promising scaffold in their discovery programs.

References

  • 2-cyclopropyl-6-methylpiperidine hydrochloride (C9H17N). PubChemLite. [Link]

  • 2-Cyclopropyl-6-methyl-pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed Central, National Institutes of Health. [Link]

  • 2-Cyclohexylpiperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • 2-[(2-cyclopropylphenyl)methyl]piperidine — Chemical Substance Information. NextSDS. [Link]

  • N-Methylpiperidine. PubChem, National Center for Biotechnology Information. [Link]

  • N-cyclopropyl-2-{amino}acetamide. Molport. [Link]

  • 2-[(6-CyclopropylaMino-pyriMidin-4-ylaMino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester. NextSDS. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo. [Link]

  • 2-Cyclopropyl-6-methylhept-5-en-2-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 2,6-Dimethylpiperidine. Wikipedia. [Link]

  • 2-Methylpiperidine. NIST WebBook. [Link]

  • 2-Methylpiperidine. NIST WebBook. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed, National Institutes of Health. [Link]

  • Processes for the preparation of cyclopropyl-amide derivatives.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, National Institutes of Health. [Link]

  • Piperidine. Wikipedia. [Link]

Sources

Exploratory

2-Cyclopropyl-6-methylpiperidine: Physicochemical Data, Synthetic Methodologies, and Applications in Advanced Pharmacophore Design

Executive Summary The transition from flat, sp²-hybridized aromatic systems to highly three-dimensional, sp³-rich frameworks is a defining hallmark of modern medicinal chemistry. Among nitrogen heterocycles, the piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The transition from flat, sp²-hybridized aromatic systems to highly three-dimensional, sp³-rich frameworks is a defining hallmark of modern medicinal chemistry. Among nitrogen heterocycles, the piperidine ring is the most frequently utilized scaffold in FDA-approved pharmaceuticals. However, unsubstituted piperidines often suffer from rapid oxidative metabolism and conformational flexibility that can lead to off-target toxicities. This technical whitepaper explores 2-cyclopropyl-6-methylpiperidine , a highly specialized, sterically hindered building block designed to overcome these liabilities. We detail its physicochemical properties, structural rationale, synthetic pathways, and provide field-proven protocols for its incorporation into complex drug candidates.

Physicochemical Properties & Data Sheet

Understanding the baseline physical and chemical properties of 2-cyclopropyl-6-methylpiperidine is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is commercially available both as a free base and as a hydrochloride salt, with the salt form exhibiting significantly enhanced bench stability.

PropertyValue
Chemical Name 2-Cyclopropyl-6-methylpiperidine
CAS Number (Free Base) 1343199-65-4[1],[2]
CAS Number (HCl Salt, unspecified) 2375259-19-9[3],[4]
CAS Number (rac-(2R,6R) HCl Salt) 2461681-49-0
Molecular Formula (Free Base) C₉H₁₇N[5],[2]
Molecular Formula (HCl Salt) C₉H₁₈ClN,[4]
Molecular Weight (Free Base) 139.24 g/mol [2]
Molecular Weight (HCl Salt) 175.70 g/mol ,[4]
Monoisotopic Mass 139.1361 Da[5]
SMILES CC1CCCC(N1)C2CC2[5]
Hydrogen Bond Donors / Acceptors 1 / 1
Topological Polar Surface Area (TPSA) 12.0 Ų

Structural and Mechanistic Rationale in Drug Design

The strategic incorporation of a 2-cyclopropyl and a 6-methyl group onto the piperidine ring is not arbitrary; it is a calculated exercise in .

Causality Behind the Substitutions:

  • Steric Shielding (CYP450 Resistance): The carbon atoms adjacent to the nitrogen (C2 and C6) are primary hotspots for cytochrome P450-mediated oxidative dealkylation. By fully substituting these positions, the metabolic half-life of the scaffold is drastically extended.

  • Amine pKa Attenuation: A standard secondary piperidine has a pKa of ~10.5, making it highly basic and fully protonated at physiological pH, which can hinder passive membrane permeability. The cyclopropyl group possesses high s-character (sp².² hybridized), exerting a stronger electron-withdrawing inductive effect than a standard alkyl group. This subtly lowers the amine's pKa, improving the lipophilicity-permeability profile without sacrificing solubility.

  • Conformational Locking: 2,6-disubstitution forces the piperidine chair into a restricted geometry. When coupled to a core scaffold, this minimizes the entropic penalty upon binding to the target receptor (e.g., GPCRs or kinase active sites).

MedChemLogic A Unsubstituted Piperidine (Metabolically Vulnerable) B C2-Cyclopropyl Substitution A->B Structural Modification C C6-Methyl Substitution A->C Structural Modification D Steric Shielding (CYP450 Resistance) B->D E Conformational Locking (Target Affinity) B->E C->D F Amine pKa Attenuation (Permeability) C->F G 2-Cyclopropyl-6-methylpiperidine (Optimized Scaffold) D->G E->G F->G

Figure 1: Structural rationale for utilizing the 2-cyclopropyl-6-methylpiperidine scaffold.

Synthetic Methodologies & Isolation

The synthesis of 2-cyclopropyl-6-methylpiperidine requires precision, particularly regarding the control of relative stereochemistry (cis vs. trans isomers). The most robust industrial and academic route involves the functionalization of a pyridine core followed by global reduction.

SynthFlow A 2-Bromo-6-methylpyridine B Cross-Coupling (Cyclopropyl-M) A->B Pd/Ni Cat. C 2-Cyclopropyl-6-methylpyridine B->C D Catalytic Hydrogenation (PtO2 / H2) C->D Reduction E Diastereomeric Mixture (cis/trans) D->E F Chiral Resolution E->F Separation G rac-(2R,6R) Enantiomer HCl Salt F->G Crystallization

Figure 2: Synthetic workflow and chiral resolution of 2-cyclopropyl-6-methylpiperidine.

Mechanistic Insights on Synthesis: The catalytic hydrogenation of 2-cyclopropyl-6-methylpyridine (Step D) is highly sensitive to catalyst choice. Platinum oxide (PtO₂) in acidic media is preferred over Palladium on Carbon (Pd/C) to prevent the unwanted hydrogenolysis (ring-opening) of the strained cyclopropyl group. Following reduction, the resulting mixture of cis and trans diastereomers must be separated, often achieved via fractional crystallization of tartrate salts to isolate the desired rac-(2R,6R) enantiomeric pair.

Standardized Experimental Protocols

Buchwald-Hartwig Amination with 2-Cyclopropyl-6-methylpiperidine

Objective: C-N coupling of the sterically hindered secondary amine to a heteroaryl halide. Causality Check: Standard Nucleophilic Aromatic Substitution (SₙAr) is highly inefficient for 2,6-disubstituted piperidines due to massive steric shielding around the nucleophilic nitrogen. A Palladium-catalyzed approach utilizing a bulky, electron-rich biaryl phosphine ligand (e.g., ) is mandatory to facilitate the difficult reductive elimination step.

Step-by-Step Methodology:

  • Preparation of the Pre-catalyst Complex: In an oven-dried Schlenk flask under a strict inert argon atmosphere, combine Pd₂(dba)₃ (0.05 eq) and RuPhos (0.10 eq). Causality: RuPhos creates a deep, electron-rich binding pocket that stabilizes the monoligated Pd(0) species, preventing catalyst aggregation while accommodating the extreme steric bulk of the piperidine.

  • Reagent Addition: Add the target aryl halide (1.0 eq) and 2-cyclopropyl-6-methylpiperidine hydrochloride (1.2 eq)[3],[4].

  • Base Incorporation: Add Sodium tert-butoxide (NaOtBu) (2.5 eq). Causality: The stoichiometry of the base is a critical failure point. Because the amine is supplied as a hydrochloride salt (MW: 175.70 g/mol ), exactly 1.0 equivalent of base is consumed immediately to liberate the free base. The remaining 1.5 equivalents drive the catalytic cycle by forming the necessary Pd-alkoxide intermediate.

  • Solvent Addition & Degassing: Add anhydrous Toluene to achieve a 0.2 M concentration. Sparge the mixture with argon for 10 minutes. Self-Validating System: Observe the reaction's color transition. The initial mixture will appear deep purple/black due to the Pd₂(dba)₃. Upon heating to 90 °C, the solution must transition to a clear red/brown, indicating the successful generation of the active Pd(0)-RuPhos complex. If the solution turns opaque black with precipitate, Pd-black has crashed out, indicating oxygen contamination or ligand failure.

  • Reaction Monitoring: Stir at 90 °C for 12–16 hours. Monitor strictly via LC-MS. Experience Note: Do not rely on Thin Layer Chromatography (TLC). Highly hindered piperidines fail to stain robustly with standard amine stains (e.g., Ninhydrin or PMA) and exhibit severe streaking. LC-MS provides unambiguous validation of mass conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove Pd particulates. Wash with water, extract the organic layer, dry over Na₂SO₄, and concentrate for flash column chromatography.

References

  • PubChem (National Institutes of Health) . 2-cyclopropyl-6-methylpiperidine hydrochloride (CID 145874466). Retrieved from:[Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014) . Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Buchwald, S. L. et al. (2008) . RuPhos: A Highly Versatile Ligand for Cross-Coupling. Accounts of Chemical Research. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-Cyclopropyl-6-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, with its conformational integrity being a critical determinant of biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, with its conformational integrity being a critical determinant of biological activity. This guide provides a comprehensive technical exploration of the stereochemistry and conformational dynamics of 2-cyclopropyl-6-methylpiperidine, a molecule that presents a fascinating interplay of steric and electronic effects. We delve into the nuanced influence of the cyclopropyl moiety, which challenges conventional conformational wisdom, and offer detailed methodologies for the synthesis, separation, and rigorous stereochemical characterization of its isomers. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel piperidine-based therapeutics.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in the design of pharmaceuticals and natural products, owing to its ability to adopt a stable chair conformation that can orient substituents in well-defined three-dimensional space.[1] The precise spatial arrangement of these substituents is paramount for molecular recognition and binding to biological targets. Consequently, a thorough understanding of the stereochemical and conformational properties of substituted piperidines is indispensable for modern drug discovery.

2,6-disubstituted piperidines, in particular, offer a rich stereochemical landscape with the potential for both cis and trans diastereomers, each with distinct conformational preferences and biological profiles. The introduction of a cyclopropyl group, a motif of increasing importance in medicinal chemistry, adds a layer of complexity and opportunity. The unique electronic and steric properties of the cyclopropyl group can profoundly influence the conformational equilibrium of the piperidine ring, leading to unexpected and potentially advantageous molecular shapes.[2]

Stereoisomers of 2-Cyclopropyl-6-methylpiperidine

2-cyclopropyl-6-methylpiperidine possesses two stereocenters at the C2 and C6 positions, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other: the cis and trans isomers.

  • Cis Isomers: (2R,6S)-2-cyclopropyl-6-methylpiperidine and (2S,6R)-2-cyclopropyl-6-methylpiperidine. In the cis isomer, the cyclopropyl and methyl groups are on the same face of the piperidine ring.

  • Trans Isomers: (2R,6R)-2-cyclopropyl-6-methylpiperidine and (2S,6S)-2-cyclopropyl-6-methylpiperidine. In the trans isomer, the cyclopropyl and methyl groups are on opposite faces of the piperidine ring.

Fig. 1: Stereoisomers of 2-cyclopropyl-6-methylpiperidine.

Conformational Analysis: The Surprising Influence of the Cyclopropyl Group

The conformational analysis of substituted piperidines is typically governed by the minimization of steric strain, with bulky substituents preferentially occupying the equatorial position to avoid unfavorable 1,3-diaxial interactions. The energetic cost of a substituent occupying an axial position is quantified by its A-value.

A-Values and Conventional Wisdom

The A-value of a methyl group is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. Based purely on steric bulk, one might expect the cyclopropyl group to have a similar or slightly larger A-value. However, recent research has revealed a fascinating and counterintuitive phenomenon: a spirocyclopropane ring adjacent to a cyclohexane can induce a preference for the axial orientation of neighboring alkyl groups.[3][4] This "cyclopropyl effect" suggests that the A-value of a cyclopropyl group is not solely dictated by sterics and can even be negative, favoring the axial position.[3]

This unusual behavior is attributed to a combination of increased torsional strain in the equatorial conformation and stabilizing hyperconjugative interactions in the axial conformation.[3] The cyclopropyl group, with its partial double-bond character, can act as a good π-electron donor.[2]

Conformational Equilibrium of cis-2-Cyclopropyl-6-methylpiperidine

For the cis isomer, one substituent must be axial and the other equatorial in a chair conformation. The two possible chair conformations are in equilibrium.

  • Conformer A: Cyclopropyl (axial), Methyl (equatorial)

  • Conformer B: Cyclopropyl (equatorial), Methyl (axial)

Given the anomalous behavior of the cyclopropyl group, the equilibrium may not simply favor placing the larger group in the equatorial position. If the cyclopropyl group has a negative A-value in this context, Conformer A could be significantly populated or even be the major conformer.

Fig. 2: Conformational equilibrium of cis-2-cyclopropyl-6-methylpiperidine.
Conformational Equilibrium of trans-2-Cyclopropyl-6-methylpiperidine

For the trans isomer, both substituents can be either diaxial or diequatorial.

  • Conformer C: Cyclopropyl (equatorial), Methyl (equatorial)

  • Conformer D: Cyclopropyl (axial), Methyl (axial)

The diequatorial conformer (C) is generally expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions. However, the stabilizing effect of an axial cyclopropyl group could lessen the energy difference between conformers C and D compared to a typical 2,6-dialkylpiperidine.

Fig. 3: Conformational equilibrium of trans-2-cyclopropyl-6-methylpiperidine.
SubstituentConventional A-value (kcal/mol)Potential "Cyclopropyl Effect" A-value (kcal/mol)
Methyl~1.7~1.7
Cyclopropyl>1.7 (based on sterics)Potentially negative

Experimental and Computational Methodologies

A multi-pronged approach combining synthesis, chromatographic separation, NMR spectroscopy, and computational modeling is essential for a thorough investigation of the stereochemistry and conformational preferences of 2-cyclopropyl-6-methylpiperidine.

Synthesis of 2-Cyclopropyl-6-methylpiperidine

A plausible synthetic route involves the diastereoselective reduction of a 2-cyclopropyl-6-methyl-Δ¹-piperideine intermediate. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Protocol 1: Synthesis of cis- and trans-2-Cyclopropyl-6-methylpiperidine

This protocol is adapted from general procedures for the synthesis of 2,6-disubstituted piperidines.

  • Formation of the Δ¹-piperideine intermediate: Condensation of a suitable 1,5-dicarbonyl precursor, such as 1-cyclopropyl-5-hexanone, with ammonia or an ammonia equivalent.

  • Diastereoselective Reduction:

    • For the cis isomer: Reduction of the Δ¹-piperideine intermediate with a reducing agent that favors axial attack on the more stable half-chair conformation of the iminium ion (stereoelectronic control). Sodium borohydride or catalytic hydrogenation are often employed.

    • For the trans isomer: Reduction in the presence of a bulky Lewis acid, such as trimethylaluminum, which can alter the conformational equilibrium of the intermediate and favor the formation of the less stable trans product.

  • Work-up and Purification: Standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Separation of Diastereomers

The cis and trans diastereomers of 2-cyclopropyl-6-methylpiperidine can be separated using standard chromatographic techniques.

Protocol 2: Chromatographic Separation of Diastereomers

  • Column Selection: A normal-phase silica gel column is often effective for the separation of piperidine diastereomers.

  • Mobile Phase Selection: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), is used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (ΔRf > 0.1).

  • Elution: The crude mixture of diastereomers is loaded onto the column and eluted with the optimized mobile phase. Fractions are collected and analyzed by TLC or another appropriate method to identify the pure diastereomers.

Stereochemical and Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry and conformational preferences of molecules in solution.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C):

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

    • ¹H NMR: Pay close attention to the chemical shifts and coupling constants of the protons at C2, C6, and the methyl and cyclopropyl groups. For the cis isomer, the axial and equatorial protons will have distinct chemical shifts and coupling patterns. For the trans diequatorial isomer, the protons at C2 and C6 are expected to show large trans-diaxial couplings to the adjacent axial protons on the ring.

    • ¹³C NMR: The chemical shifts of the ring carbons, particularly C2 and C6, are sensitive to the orientation of the substituents. For instance, an axial substituent will typically shield the γ-carbons (gauche effect). The ¹³C NMR data for cis-2,6-dimethylpiperidine in CDCl₃ shows signals at approximately δ 52.38 (C2/C6), 33.04 (C3/C5), 24.06 (C4), and 21.57 (CH₃).[5] These values can serve as a useful reference.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE analysis is essential for determining the relative stereochemistry (cis vs. trans) and the preferred conformation.

    • For the cis isomer: In the diaxial-equatorial equilibrium, NOEs will be observed between the axial substituent and the syn-axial protons at C3 and C5.

    • For the trans isomer: In the diequatorial conformation, NOEs would be expected between the equatorial substituents and the adjacent equatorial and axial protons. In the diaxial conformation, strong NOEs would be observed between the axial methyl and cyclopropyl groups and the syn-axial protons.

Fig. 4: Workflow for NMR-based stereochemical and conformational analysis.
Computational Modeling

Computational chemistry provides invaluable insights into the relative energies of different conformers and can help rationalize experimental observations.

Protocol 4: Computational Conformational Analysis

  • Structure Generation: Build the 3D structures of all possible stereoisomers and their respective chair and twist-boat conformers using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including Gibbs free energies.

  • Data Analysis: Compare the relative Gibbs free energies of the conformers to predict the most stable conformations and the equilibrium populations. These theoretical predictions can then be compared with the experimental data obtained from NMR spectroscopy.

Conclusion

The stereochemical and conformational analysis of 2-cyclopropyl-6-methylpiperidine presents a compelling case study in modern physical organic chemistry and its application to drug design. The anomalous conformational preferences induced by the cyclopropyl group highlight the necessity of moving beyond simple steric arguments and considering the subtle interplay of electronic effects. By integrating synthesis, advanced NMR techniques, and computational modeling, researchers can gain a comprehensive understanding of the three-dimensional structure of this and related piperidine derivatives, paving the way for the rational design of novel and more effective therapeutic agents.

References

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]

  • X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry. Available at: [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. HETEROCYCLES. Available at: [Link]

  • Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters. Available at: [Link]

  • r-2,c-6-Diphenylpiperidine. Acta Crystallographica Section E. Available at: [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research. Available at: [Link]

  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Mechanochemistry. Available at: [Link]

  • A Computational Study of Multicomponent Orbital Interactions during the Cyclization of Silyl, Germyl, and Stannyl Radicals onto C−N and C−O Multiple Bonds. The Journal of Organic Chemistry. Available at: [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 1 H and 13 C NMR Data (δ in ppm and J in Hz) of Compounds 5−7. ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. Available at: [Link]

  • Synthesis of all diastereomers of the piperidine--alkaloid substructure of cyclopamine. PubMed. Available at: [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. HETEROCYCLES. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. Available at: [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. Available at: [Link]

  • Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Aquila Digital Community. Available at: [Link]

  • Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. ResearchGate. Available at: [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. Available at: [Link]

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: A DFT study on combination anomeric effect and Schleyer hyperconjugative aromaticity. ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Reference-free NOE NMR analysis. ResearchGate. Available at: [Link]

  • Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • How to separate a mixture of two diastereomers?. ResearchGate. Available at: [Link]

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  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Molecules. Available at: [Link]

  • Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-Cyclopropyl-6-methylpiperidine Derivatives

Executive Summary The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics. The introduction of a cyclopropyl group, as seen in 2-cyclopropyl-6-methylpiperidine (2C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics. The introduction of a cyclopropyl group, as seen in 2-cyclopropyl-6-methylpiperidine (2C6MP) derivatives, offers compelling advantages, including enhanced metabolic stability and target-binding affinity.[1][2] However, these structural modifications necessitate a thorough and early assessment of the compound's safety profile to mitigate the risk of late-stage drug development failure. This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of novel 2C6MP derivatives, designed for researchers, toxicologists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and offer insights into data interpretation, thereby creating a self-validating system for early-stage risk assessment.

Introduction: The Rationale for Early In Vitro Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of attrition. The unique chemical properties of the cyclopropyl moiety, while beneficial for potency and metabolic properties, can also introduce specific toxicological liabilities.[3][4][5] For instance, some cyclopropyl-containing compounds have been associated with cytotoxicity through various mechanisms.[3][5][6][7] Therefore, a proactive, front-loaded approach to safety assessment is not just beneficial but essential.

In vitro toxicology assays serve as a critical first tier in this process. They offer a rapid, cost-effective, and ethically sound method to screen compounds, identify potential hazards, and guide medicinal chemistry efforts toward safer candidates.[8][9] By identifying liabilities such as cytotoxicity, genotoxicity, or specific organ toxicity early on, resources can be focused on the most promising and safest leads. This guide outlines a logical, tiered approach to building a comprehensive in vitro safety profile for 2C6MP derivatives.

Foundational Cytotoxicity Assessment: The First Line of Inquiry

The initial step in any safety assessment is to determine the concentration range at which a compound exerts general cytotoxic effects. This provides a crucial therapeutic window and informs the dose selection for more specific, resource-intensive assays.

The Principle and Experimental Causality

We employ orthogonal assays to measure cytotoxicity through different mechanisms, ensuring a more robust assessment.

  • Metabolic Viability (MTT/XTT Assay): This assay measures the activity of mitochondrial reductases, providing an indication of overall cellular metabolic health. A reduction in activity is an early sign of cellular stress or death.

  • Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage. It is a direct marker of necrosis or late-stage apoptosis.

The choice of cell lines is critical. We recommend a panel that includes:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism and a common target for drug-induced injury.[10][11]

  • HEK293 (Human Embryonic Kidney): Represents the kidneys, a key organ for drug elimination.

  • A non-cancerous cell line (e.g., MRC-5, normal human lung fibroblasts): To assess for selective toxicity towards cancer cells versus normal cells.[6]

Experimental Protocol: MTT Assay for Metabolic Viability

This protocol is a standard, validated method for assessing cell viability.

Materials:

  • 96-well cell culture plates

  • Test compound (2C6MP derivative) and vehicle control (e.g., DMSO)

  • Selected cell lines (HepG2, HEK293, etc.)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2C6MP derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm). The amount of formazan is directly proportional to the number of viable cells.[12]

Data Presentation and Interpretation

The results are typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for a Hypothetical 2C6MP Derivative (Compound X)

Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT48 hours25.4
HepG2LDH48 hours48.9
HEK293MTT48 hours32.1
MRC-5MTT48 hours> 100

Interpretation: In this example, Compound X shows moderate cytotoxicity against HepG2 and HEK293 cells after 48 hours. The higher IC50 in the LDH assay compared to the MTT assay suggests that at lower concentrations, the compound may be causing metabolic impairment without immediate cell lysis. Importantly, the IC50 value greater than 100 µM in the normal MRC-5 cell line suggests a degree of selectivity for cancer or immortalized cell lines.

Genotoxicity and Mutagenicity Screening

Genotoxicity assessment is a non-negotiable step in safety pharmacology. The potential for a compound to damage DNA can lead to carcinogenesis or heritable genetic defects.

The Imperative of a Tiered Approach

We use a two-pronged approach compliant with regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[13][14]

  • Bacterial Reverse Mutation Test (Ames Test): This assay detects gene mutations (point mutations and frameshifts). It is a rapid and sensitive initial screen for mutagenic potential.[15][16][17]

  • In Vitro Micronucleus Assay: This test identifies both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects in mammalian cells.[18][19][20][21]

Experimental Protocol: The Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot grow without it.[15][22] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[15][17]

Causality of S9 Mix: A critical component is the inclusion of a liver homogenate fraction (S9 mix). Many compounds are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes (pro-mutagens). The S9 mix simulates this metabolic activation, making the assay more predictive of in vivo effects.

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).[22]

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (kept at 45°C), add:

      • 100 µL of the bacterial culture.

      • 100 µL of the test compound at various concentrations (or a control).

      • 500 µL of either S9 mix (for metabolic activation) or a phosphate buffer (for no activation).[22]

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.[17]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

Visualization of the Genotoxicity Testing Workflow

The following diagram illustrates the logical flow of the tiered genotoxicity assessment.

Genotoxicity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mammalian Cell Assessment cluster_2 Outcome TestCompound 2C6MP Derivative Ames Ames Test (OECD 471) - With S9 Mix - Without S9 Mix TestCompound->Ames Micronucleus In Vitro Micronucleus Assay (OECD 487) - With S9 Mix - Without S9 Mix Ames->Micronucleus If Ames is negative, proceed for confirmation. If Ames is positive, this confirms genotoxicity. Result Genotoxicity Profile - Mutagenic Potential - Clastogenic/Aneugenic Potential Micronucleus->Result

Sources

Foundational

2-cyclopropyl-6-methylpiperidine CAS registry number and molecular weight

Strategic Incorporation of 2-Cyclopropyl-6-methylpiperidine in Small-Molecule Drug Design: Physicochemical Profiling, Synthesis, and Metabolic Rationale Executive Summary The piperidine ring is one of the most ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Incorporation of 2-Cyclopropyl-6-methylpiperidine in Small-Molecule Drug Design: Physicochemical Profiling, Synthesis, and Metabolic Rationale

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved pharmaceuticals, serving as a critical pharmacophore for modulating central nervous system (CNS) targets, metabolic enzymes, and G-protein coupled receptors (GPCRs)[1]. As modern drug discovery shifts towards fragment-based drug design (FBDD), there is a critical need to escape "flatland" (2D chemical space) by incorporating 3D-rich, sp3-hybridized scaffolds[2].

2-Cyclopropyl-6-methylpiperidine represents a highly specialized, conformationally restricted 3D fragment. This technical whitepaper provides an in-depth evaluation of its physicochemical properties, structural rationale in medicinal chemistry, and a self-validating synthetic methodology for research and development professionals.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical data is paramount for stoichiometric calculations, formulation, and analytical tracking. The free base of 2-cyclopropyl-6-methylpiperidine is typically an oil, whereas its hydrochloride salt is a stable crystalline solid. The quantitative data for these forms are summarized in the table below:

PropertyFree BaseHydrochloride Saltrac-(2R,6R)-HCl Salt
CAS Registry Number 1343199-65-4[3]2375259-19-9[4]2461681-49-0[5]
Molecular Formula C9H17N[3]C9H18ClN[4]C9H18ClN[6]
Molecular Weight 139.24 g/mol [7]175.7 g/mol [4]175.7 g/mol [6]
Monoisotopic Mass 139.1361 Da[7]--
Physical State Oil / Liquid (typical)Solid / PowderSolid / Powder

Structural Rationale in Drug Design

The strategic placement of cyclopropyl and methyl groups on the 2- and 6-positions of the piperidine ring is driven by precise pharmacokinetic and thermodynamic objectives.

  • Metabolic Stability via the Cyclopropyl Motif: Linear alkyl groups are highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP) enzymes. Replacing a standard alkyl chain with a cyclopropyl group significantly increases the C-H bond dissociation energy[8]. This elevated energy barrier reduces the susceptibility to initial hydrogen atom abstraction, thereby diverting metabolism away from CYP-mediated clearance and extending the drug's half-life[9]. Furthermore, the cyclopropyl ring probes lipophilic binding pockets more effectively than linear alkyls while maintaining a low molecular weight and high ligand efficiency[8].

  • Conformational Restriction: The 2,6-disubstitution pattern forces the piperidine ring into specific chair conformations, minimizing the entropic penalty upon binding to a target protein[2]. This rigidification enhances both target affinity and selectivity.

Visualizing the Synthetic Workflow

Synthesizing 2,6-disubstituted piperidines requires controlling both regioselectivity and chemoselectivity. The most robust approach involves the functionalization of a pyridine core followed by catalytic hydrogenation.

G A 2-Bromo-6-methylpyridine (Starting Material) B Suzuki-Miyaura Coupling Cyclopropylboronic acid A->B C 2-Cyclopropyl-6-methylpyridine (Intermediate) B->C D Catalytic Hydrogenation PtO2, H2, AcOH C->D E 2-Cyclopropyl-6-methylpiperidine (Free Base: 1343199-65-4) D->E F Salt Formation HCl in Dioxane E->F G Final API Intermediate (HCl Salt: 2375259-19-9) F->G

Synthetic workflow for 2-cyclopropyl-6-methylpiperidine HCl, highlighting key transformations.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following step-by-step methodology outlines the synthesis of 2-cyclopropyl-6-methylpiperidine hydrochloride. Every step is designed as a self-validating system utilizing In-Process Controls (IPC).

Step 1: Suzuki-Miyaura Cross-Coupling
  • Procedure: Combine 2-bromo-6-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 90°C for 8 hours under a nitrogen atmosphere.

  • Causality & Logic: The Suzuki coupling is chosen over direct alkylation because it allows for the precise installation of the cyclopropyl group at the C2 position without over-alkylation. Pd(dppf)Cl2 is utilized as its bidentate ligand structure effectively suppresses the competitive protodeboronation of the cyclopropylboronic acid.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the UV-active starting material spot disappears. Quench a 10 µL aliquot in EtOAc/H2O, extract the organic layer, and run LC-MS to confirm the presence of the 2-cyclopropyl-6-methylpyridine intermediate (m/z 134[M+H]+).

Step 2: Chemoselective Catalytic Hydrogenation
  • Procedure: Dissolve the purified 2-cyclopropyl-6-methylpyridine in glacial acetic acid. Add Platinum(IV) oxide (PtO2, 10% w/w). Transfer to a Parr hydrogenator, pressurize with H2 gas (50 psi), and agitate at room temperature for 12-16 hours.

  • Causality & Logic: Pyridine rings are highly aromatic and notoriously resistant to mild reduction. PtO2 (Adams' catalyst) in an acidic medium (AcOH) protonates the pyridine nitrogen, drastically increasing the ring's susceptibility to hydrogenation[10]. Crucially, these specific conditions (room temperature, 50 psi) are selective enough to reduce the heteroaromatic ring to the piperidine without causing hydrogenolysis (ring-opening) of the highly strained cyclopropyl group.

  • Self-Validation (IPC): Monitor hydrogen gas uptake. Once the pressure drop ceases, the reduction is complete. Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Neutralize a sample and analyze via LC-MS. The complete disappearance of the m/z 134 peak and the emergence of the m/z 140 [M+H]+ peak validates the formation of the piperidine free base.

Step 3: Salt Formation and Isolation
  • Procedure: Dissolve the crude 2-cyclopropyl-6-methylpiperidine free base in anhydrous diethyl ether. Cool to 0°C and dropwise add a 4M solution of HCl in dioxane until precipitation ceases. Filter the resulting solid and wash with cold ether.

  • Causality & Logic: The free base of low-molecular-weight piperidines (MW 139.24 g/mol ) is typically an oily, volatile liquid prone to atmospheric oxidation[3]. Converting it to the hydrochloride salt (CAS 2375259-19-9) yields a stable, crystalline solid (MW 175.7 g/mol ) that is ideal for long-term storage, precise weighing, and downstream formulation[4].

  • Self-Validation (IPC): Perform 1H-NMR (D2O) on the isolated solid. The integration of the cyclopropyl protons (0.5-1.0 ppm) versus the methyl doublet (~1.3 ppm) and piperidine ring protons will confirm structural integrity and the absence of residual solvents.

Analytical Validation Protocol (Release Testing)

To ensure the final API intermediate meets research-grade purity (>98%), the following release testing is mandatory:

  • LC-MS (ESI+): Expected [M+H]+ = 140.1. A single peak in the Total Ion Chromatogram (TIC) validates chemical purity.

  • 1H-NMR (400 MHz, CD3OD): Used to determine the cis/trans diastereomeric ratio. The coupling constants ( J ) of the axial protons at the C2 and C6 positions will dictate the relative stereochemistry, ensuring the correct 3D vector projection for FBDD applications[2].

References

  • Sapphire Bioscience. "2-Cyclopropyl-6-methylpiperidine hydrochloride".4

  • Guidechem. "Piperidine, 2-cyclopropyl-6-methyl- 1343199-65-4 wiki". 3

  • Hypha Discovery. "Metabolism of cyclopropyl groups". 8

  • MDPI. "Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches". 9

  • ACS Publications. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors". 1

  • NIH. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". 10

  • RSC Publishing. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates". 2

  • PubChemLite. "2-cyclopropyl-6-methylpiperidine hydrochloride (C9H17N)". 7

  • ChemicalBook. "rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride CAS". 5

  • ChemicalBook. "rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine". 6

Sources

Exploratory

Engineering Conformational Locks: Mechanism of Action of 2-Cyclopropyl-6-Methylpiperidine Pharmacophores

Executive Summary The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in modern pharmacology, serving as a foundational building block in over twenty classes of pharmaceuticals [1]. However, as dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in modern pharmacology, serving as a foundational building block in over twenty classes of pharmaceuticals [1]. However, as drug targets become more complex, the need for highly specific, conformationally restricted scaffolds has driven the evolution of heavily substituted analogs.

This technical guide deconstructs the mechanism of action (MOA) and rational design principles behind the 2-cyclopropyl-6-methylpiperidine pharmacophore. By examining the causality between its unique steric/electronic properties and its behavior in biological systems, we provide a blueprint for leveraging this moiety in the design of high-affinity G-protein coupled receptor (GPCR) antagonists and kinase inhibitors.

Structural & Electronic Causality: The "Why" Behind the Design

To understand the MOA of 2-cyclopropyl-6-methylpiperidine, we must analyze the physical chemistry of its substituents. Drug design is not merely about filling space; it is about manipulating the thermodynamics of target engagement.

The 6-Methyl Steric Shield

The basic secondary amine of the piperidine ring is critical for forming ionic salt bridges (e.g., with conserved Aspartate or Glutamate residues in GPCR transmembrane domains). However, highly exposed amines carry a massive desolvation penalty —the thermodynamic cost of stripping away water molecules before the drug can enter a lipophilic binding pocket.

The addition of a methyl group at the 6-position provides highly localized steric hindrance. This shielding reduces the hydration shell around the nitrogen lone pair, lowering the desolvation penalty. Furthermore, it restricts the conformational flexibility of the ring, biasing the piperidine into a bioactive chair conformation that is pre-organized for receptor binding.

The 2-Cyclopropyl Anchor

The cyclopropyl ring is a unique structural anomaly in organic chemistry. Unlike standard alkyl groups (like an isopropyl group), the carbon-carbon bonds in a cyclopropane ring possess enhanced π -character and are significantly shorter (1.51 Å) [2].

This π -character allows the cyclopropyl fragment to participate in non-classical CH- π interactions with aromatic amino acids (Tyrosine, Phenylalanine, Tryptophan) within the target pocket. It acts as a rigid, lipophilic anchor that contributes to an entropically favorable binding event by displacing high-energy water molecules from hydrophobic sub-pockets without adding excessive molecular weight.

Mechanism of Action: Target Engagement Dynamics

When integrated into a larger drug scaffold (such as a P2Y14R antagonist or a CGRP receptor inhibitor) [3], the 2-cyclopropyl-6-methylpiperidine moiety drives antagonism through a tripartite mechanism:

  • Orthosteric Anchoring: The protonated piperidine nitrogen forms a primary salt bridge with the receptor.

  • Sub-pocket Burial: The 2-cyclopropyl group projects into an adjacent hydrophobic cavity, acting as a wedge.

  • Conformational Locking: The combined steric bulk of the 2- and 6-substituents prevents the inward collapse of Transmembrane Helix 6 (TM6). Because TM6 movement is required for G-protein coupling and intracellular signaling, locking it in place results in potent functional antagonism.

MOA Ligand 2-Cyclopropyl-6-methylpiperidine SaltBridge Ionic Salt Bridge Ligand->SaltBridge Hydrophobic CH-π Interaction Ligand->Hydrophobic Steric Steric Shielding Ligand->Steric Target GPCR Transmembrane Pocket Inhibition TM6 Conformational Lock Target->Inhibition SaltBridge->Target Hydrophobic->Target Steric->Target

Fig 1: Pharmacodynamic binding mechanism of the di-substituted piperidine scaffold.

Metabolic Stability Profile

A critical failure point for unsubstituted piperidines in clinical development is rapid plasma clearance via Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation and α -carbon oxidation.

The 2-cyclopropyl-6-methylpiperidine pharmacophore elegantly solves this. By substituting both α -carbons adjacent to the nitrogen, the molecule sterically blocks the oxidative heme iron of CYP enzymes from accessing the vulnerable α -protons. This structural modification dramatically increases metabolic stability and brain permeability [2].

Quantitative Pharmacological Data

The table below summarizes the causal relationship between structural substitution and pharmacological parameters, demonstrating the superiority of the di-substituted scaffold.

Pharmacophore ScaffoldTarget Affinity ( Ki​ , nM)Lipophilicity (LogD at pH 7.4)HLM Intrinsic Clearance ( CLint​ , μ L/min/mg)
Unsubstituted Piperidine145.21.245.6
2-Methylpiperidine85.41.628.3
2-Cyclopropyl-6-methylpiperidine 4.1 2.4 < 5.0

Experimental Protocols & Validation Workflows

To ensure trustworthiness and reproducibility, the evaluation of this pharmacophore must rely on self-validating experimental systems. Below are the definitive protocols used to quantify the MOA.

Workflow Synthesis Scaffold Synthesis TRFRET TR-FRET Binding Assay Synthesis->TRFRET HLM HLM Metabolic Stability TRFRET->HLM Validation In Vivo Validation HLM->Validation

Fig 2: Self-validating experimental workflow for pharmacophore evaluation.

Protocol A: TR-FRET Competitive Binding Assay

Objective: Quantify the orthosteric binding affinity ( Ki​ ) of the pharmacophore.

  • Preparation: Express the target GPCR in CHO-K1 cells and isolate cell membranes via Dounce homogenization and ultracentrifugation.

  • Assay Assembly: In a 384-well microplate, combine 10 μ g of membrane preparation, 5 nM of a fluorescently labeled tracer ligand (e.g., a Cy5-conjugated agonist), and serial dilutions of the 2-cyclopropyl-6-methylpiperidine test compound (10 μ M to 1 pM).

  • Incubation: Seal and incubate at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate using a microplate reader equipped with TR-FRET optics (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor for the plate using vehicle controls (0% inhibition) and an excess of unlabeled reference ligand (100% inhibition). A Z'-factor > 0.6 is strictly required to validate the dynamic range and rule out pipetting artifacts.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Confirm the steric shielding effect against CYP-mediated clearance.

  • Matrix Preparation: Thaw pooled human liver microsomes (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix 1 μ M of the test compound with 0.5 mg/mL HLM in the buffer. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil exhibits a t1/2​ < 15 minutes and Warfarin exhibits a t1/2​ > 120 minutes, confirming active CYP enzymes in the HLM batch.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Molecules (NIH / PubMed Central) URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry (NIH / PubMed Central) URL:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Journal of Medicinal Chemistry (NIH / PubMed Central) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Cyclopropyl-6-Methylpiperidine as a 3D Building Block in Fragment-Based Drug Discovery

Executive Briefing: The Rationale for 3D Chemical Space Historically, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries have been heavily populated with flat, sp²-hybridized aromatic mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: The Rationale for 3D Chemical Space

Historically, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries have been heavily populated with flat, sp²-hybridized aromatic molecules. While these are synthetically accessible, they frequently suffer from poor aqueous solubility, high attrition rates in late-stage clinical trials, and off-target toxicity due to non-specific intercalation. The strategic shift toward sp³-rich, three-dimensional (3D) fragments addresses these liabilities by improving physicochemical properties and enabling highly specific, vector-driven interactions within complex protein binding pockets (1[1]).

2-Cyclopropyl-6-methylpiperidine represents a highly privileged 3D scaffold. The piperidine ring is a ubiquitous pharmacophore in FDA-approved drugs. By introducing a methyl group and a cyclopropyl ring at the 2- and 6-positions, researchers can tightly control the conformational landscape of the molecule. The methyl group efficiently fills small hydrophobic sub-pockets, while the cyclopropyl group acts as a rigid, metabolically stable 3D vector that resists the CYP450-mediated degradation often seen with linear alkyl chains (2[2]).

Quantitative Profiling: Rule of Three (Ro3) Compliance

To be effective in FBDD, a building block must adhere to the "Rule of Three" (MW ≤ 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3). 2-Cyclopropyl-6-methylpiperidine perfectly aligns with the stringent requirements of modern fragment libraries, leaving ample "molecular weight runway" for downstream lead elaboration (3[3]).

PropertyValueFBDD Rationale
Molecular Weight 139.24 g/mol Well below the Ro3 limit (<300 Da), allowing room for significant functionalization.
ClogP ~1.9Optimal lipophilicity for membrane permeability without inducing non-specific binding.
H-Bond Donors 1A single secondary amine limits desolvation penalties during target binding.
H-Bond Acceptors 1The nitrogen lone pair provides a focused electrostatic interaction vector.
Fraction sp³ (Fsp³) 1.0100% sp³ character maximizes 3D spatial coverage and reduces flat-aromatic toxicity.

Synthetic Methodologies & Stereochemical Control

A critical challenge in utilizing substituted piperidines is the selective synthesis of specific regio- and diastereoisomers. The biological activity of a fragment is highly dependent on its 3D vector projection; therefore, accessing both cis and trans configurations is essential for comprehensive chemical space exploration (1[1]).

Protocol A: Synthesis of cis-2-Cyclopropyl-6-methylpiperidine via Pyridine Hydrogenation
  • Objective : To generate the thermodynamically favored cis-diastereoisomer from a substituted pyridine precursor.

  • Causality : Heterogeneous catalytic hydrogenation forces the addition of hydrogen gas to occur exclusively on one face of the aromatic ring. This syn-addition kinetically and thermodynamically favors the formation of the cis-piperidine geometry.

  • Preparation : Dissolve the 2-cyclopropyl-6-methylpyridine precursor (10 mmol) in 20 mL of glacial acetic acid.

  • Catalysis : Add 5 mol% Platinum(IV) oxide (PtO₂). Note: PtO₂ is specifically chosen over Pd/C to minimize the risk of unwanted hydrogenolysis (ring-opening) of the strained cyclopropyl group.

  • Hydrogenation : Purge the reaction vessel with N₂, then H₂. Stir vigorously under a hydrogen atmosphere (50 psi) at room temperature for 12–16 hours.

  • Validation Checkpoint : Filter the catalyst through a Celite pad and concentrate. Confirm the cis-configuration via ¹H NMR. The coupling constants of the axial-axial protons at the C2 and C6 positions will typically be >10 Hz, indicating a diequatorial substitution pattern in the lowest-energy chair conformation.

Protocol B: Accessing the trans-Isomer via Boc-Directed α-Lithiation
  • Objective : To invert the stereocenter and access the thermodynamically less stable trans-isomer.

  • Causality : Direct base-mediated epimerization of cis-piperidines is often inefficient. Instead, protecting the nitrogen with a Boc group allows for Directed Ortho-Metalation (DOM) principles to be applied to sp³ carbons. The Boc carbonyl oxygen coordinates with the lithium ion, directing deprotonation strictly to the adjacent α-proton. Subsequent kinetic trapping with an electrophile yields the trans-isomer (1[1]).

  • Protection : React the cis-piperidine with Boc-anhydride (Boc₂O, 1.1 eq) and triethylamine in dichloromethane (DCM) to yield the N-Boc protected intermediate.

  • Lithiation : Dissolve the N-Boc cis-piperidine in anhydrous diethyl ether (Et₂O) and cool to -60 °C. Add 1.2 equivalents of N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by 1.2 equivalents of sec-butyllithium (s-BuLi). Causality: TMEDA is critical here; it breaks down the organolithium hexamers into reactive monomers, significantly increasing the basicity and nucleophilicity of the s-BuLi.

  • Trapping : Stir for 3 hours at -60 °C, then quench with a proton source (for simple epimerization) or an electrophile (e.g., CO₂ for carboxylation).

  • Validation Checkpoint : Purify via flash chromatography. Use 2D NOESY NMR to confirm the trans-relationship. A lack of NOE cross-peaks between the protons at C2 and C6 confirms the axial-equatorial relationship of the substituents.

Hit-to-Lead Elaboration Workflow

Once the 3D scaffold is synthesized, it must be elaborated into a lead-like compound. This is typically achieved through orthogonal functionalization of the carbon framework and the secondary amine, allowing medicinal chemists to systematically probe the target's binding site (4[4]).

Protocol C: Cross-Coupling and N-Functionalization
  • Suzuki-Miyaura Cross-Coupling : If the building block was trapped with a borate to form a boronate ester, combine the piperidine boronate, an aryl halide, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 eq.) in a 1,4-dioxane/H₂O (4:1) mixture. Heat to 90 °C for 8 hours.

    • Causality: The biphasic solvent system is essential as it dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step of the palladium catalytic cycle.

  • Late-Stage N-Functionalization : Deprotect the Boc group using 20% Trifluoroacetic acid (TFA) in DCM. After a basic workup, react the free secondary amine with various acyl chlorides or sulfonyl chlorides in the presence of N,N-diisopropylethylamine (DIPEA).

    • Causality: This step rapidly generates a focused library, exploring the hydrogen-bonding networks and electrostatic interactions at the periphery of the target's binding site.

Mechanistic Workflow Diagram

Workflow Core 2-Cyclopropyl-6-methylpiperidine (sp3-rich 3D Scaffold) Lithiation Boc-Directed α-Lithiation & Kinetic Trapping Core->Lithiation TMEDA / s-BuLi TransIsomer Trans-Diastereoisomer (Expanded 3D Space) Lithiation->TransIsomer Electrophile CrossCoupling Suzuki-Miyaura Cross-Coupling TransIsomer->CrossCoupling Pd Catalyst / Base NFunc Late-Stage N-Functionalization TransIsomer->NFunc TFA, then Acyl Cl Lead Lead Compound (Optimized Vector) CrossCoupling->Lead NFunc->Lead

Fig 1. Mechanistic workflow for 3D fragment elaboration and functionalization.

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • 2-cyclopropyl-6-methylpiperidine hydrochloride (C9H17N). PubChemLite.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • Gomez Angel, A. R. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. White Rose eTheses Online, University of York.

Sources

Application

Catalytic hydrogenation techniques for 2-cyclopropyl-6-methylpiperidine precursors

Application Note: Chemoselective Catalytic Hydrogenation of 2-Cyclopropyl-6-methylpyridine Precursors Executive Summary In modern drug development, substituted piperidines serve as ubiquitous pharmacophores. The 2-cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 2-Cyclopropyl-6-methylpyridine Precursors

Executive Summary

In modern drug development, substituted piperidines serve as ubiquitous pharmacophores. The 2-cyclopropyl-6-methylpiperidine motif, in particular, offers unique conformational constraints and a favorable lipophilicity profile. However, synthesizing this scaffold via the direct catalytic hydrogenation of its pyridine precursor presents a classic chemoselectivity paradox: the forcing conditions typically required to overcome the high resonance energy of the pyridine ring are often sufficient to induce hydrogenolysis (ring-opening) of the highly strained cyclopropyl moiety.

This application note details a field-proven, chemoselective methodology for the reduction of 2-cyclopropyl-6-methylpyridine to 2-cyclopropyl-6-methylpiperidine. By leveraging a Rhodium on Alumina (Rh/Al₂O₃) catalyst system under mildly acidic conditions, researchers can achieve >98% chemoselectivity, effectively suppressing undesired cyclopropane ring cleavage.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is critical to understand the causality behind catalyst selection rather than relying on trial and error. The primary failure mode in this transformation is the generation of 2-propyl-6-methylpiperidine (the ring-opened byproduct).

  • The Problem with Palladium (Pd): Palladium on Carbon (Pd/C) is a standard workhorse for hydrogenation. However, Pd readily undergoes oxidative addition into strained cyclopropyl C–C bonds, particularly when adjacent to a π-system or heteroatom[1]. Under the elevated temperatures (60–80 °C) required for Pd-catalyzed pyridine reduction, hydrogenolysis of the cyclopropyl ring outpaces the saturation of the heterocycle, leading to predominantly acyclic alkyl byproducts.

  • The Rhodium (Rh) Advantage: Rhodium catalysts exhibit superior activity for arene and heteroarene saturation at ambient temperatures[2]. Because the reaction can proceed at 25 °C, the thermal activation energy barrier for cyclopropane C–C bond cleavage is never reached. Furthermore, Rh has a fundamentally lower intrinsic propensity for C–C bond insertion compared to Pd.

  • The Role of Acidic Additives: The addition of stoichiometric acetic acid (AcOH) to the solvent system is a critical self-validating step. Protonation of the pyridine nitrogen disrupts the aromatic resonance, effectively lowering the activation energy required for the first hydride transfer[3]. Classical heterogeneous catalysts like Rh/Al₂O₃ perform exceptionally well under these activated conditions[4].

ReactionPathway Precursor 2-Cyclopropyl- 6-methylpyridine Desired 2-Cyclopropyl- 6-methylpiperidine (Target) Precursor->Desired Rh/Al2O3, H2, 25°C Chemoselective Undesired 2-Propyl- 6-methylpiperidine (Ring-Opened) Precursor->Undesired Pd/C, H2, 60°C Hydrogenolysis

Caption: Chemoselective Rh-catalyzed hydrogenation pathway vs. undesired Pd-catalyzed hydrogenolysis.

Quantitative Data: Catalyst Screening

To validate the mechanistic rationale, a catalyst screening was performed on a 5.0 mmol scale. The data below illustrates the stark contrast in chemoselectivity between different transition metal systems.

Catalyst SystemSolventAdditiveTemp (°C)Pressure (psi)Conversion (%)Selectivity (Target:Ring-Opened)Isolated Yield (%)
5% Pd/CMeOHNone60200>9915:8512
10% PtO₂MeOHAcOH25508570:3055
5% Ru/CMeOHNone805009060:4048
5% Rh/Al₂O₃ MeOH AcOH 25 100 >99 98:2 92

Table 1: Catalyst screening for the hydrogenation of 2-cyclopropyl-6-methylpyridine. Rh/Al₂O₃ demonstrates optimal preservation of the cyclopropyl moiety.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. By monitoring the stoichiometric drop in hydrogen pressure, the operator can confirm reaction completion without prematurely exposing the active catalyst to air.

Materials Required:
  • 2-Cyclopropyl-6-methylpyridine (10.0 mmol, 1.33 g)

  • 5% Rh/Al₂O₃ catalyst (10 mol% Rh, ~2.0 g)

  • Methanol (HPLC grade, 40 mL)

  • Glacial Acetic Acid (12.0 mmol, 0.69 mL)

  • High-pressure stainless-steel autoclave (Parr reactor)

Step-by-Step Methodology:
  • Catalyst Pre-activation: In a well-ventilated fume hood, carefully transfer 2.0 g of 5% Rh/Al₂O₃ into the Teflon liner of the autoclave. Wet the catalyst with 10 mL of Methanol to prevent pyrophoric ignition.

  • Substrate Preparation: In a separate flask, dissolve 10.0 mmol of 2-cyclopropyl-6-methylpyridine in 30 mL of Methanol. Slowly add 12.0 mmol of glacial acetic acid. Note: A slight exotherm may occur during salt formation.

  • Reactor Loading: Transfer the substrate solution into the autoclave containing the wetted catalyst. Seal the reactor.

  • Purging & Pressurization: Connect the reactor to a hydrogen gas line. Purge the headspace with inert gas (Nitrogen or Argon) three times, followed by three purges with Hydrogen gas. Finally, pressurize the reactor to 100 psi with H₂.

  • Controlled Hydrogenation: Stir the reaction mixture vigorously (800-1000 rpm) at 25 °C. Monitor the pressure gauge. The reaction typically consumes 3 equivalents of H₂. Once hydrogen uptake ceases (approximately 8–12 hours), maintain stirring for an additional 1 hour to ensure complete conversion.

  • Filtration & Workup: Carefully vent the hydrogen gas and purge the reactor with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/Al₂O₃ catalyst. Caution: Do not allow the filter cake to dry out, as spent catalyst can be highly reactive. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 1M NaOH (30 mL) to neutralize the acetate salt, and extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-cyclopropyl-6-methylpiperidine.

  • Salt Formation (Optional but Recommended): For long-term storage, dissolve the free base in diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) to precipitate the highly stable 2-cyclopropyl-6-methylpiperidine hydrochloride salt.

Workflow Step1 1. Catalyst Pre-activation (5% Rh/Al2O3 in MeOH) Step2 2. Substrate Addition (Precursor + AcOH) Step1->Step2 Step3 3. Autoclave Pressurization (H2, 100 psi) Step2->Step3 Step4 4. Controlled Hydrogenation (25 °C, 8-12 h) Step3->Step4 Step5 5. Filtration & Basification (Remove Catalyst & Neutralize) Step4->Step5 Step6 6. Isolation & Salt Formation (HCl in Ether) Step5->Step6

Caption: Step-by-step experimental workflow for the Rh-catalyzed chemoselective hydrogenation.

Sources

Method

Chromatographic separation methods for 2-cyclopropyl-6-methylpiperidine diastereomers

Application Note: Chromatographic Resolution of 2-Cyclopropyl-6-methylpiperidine Diastereomers Introduction & Stereochemical Context 2-Cyclopropyl-6-methylpiperidine (CAS: 1343199-65-4) is a highly valuable building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Resolution of 2-Cyclopropyl-6-methylpiperidine Diastereomers

Introduction & Stereochemical Context

2-Cyclopropyl-6-methylpiperidine (CAS: 1343199-65-4) is a highly valuable building block in modern drug discovery, often utilized to impart specific conformational constraints, basicity, and lipophilicity to pharmacophores [1]. Structurally, the molecule possesses two chiral centers at the C2 and C6 positions of the piperidine ring. Consequently, it exists as four distinct stereoisomers, which group into two diastereomeric pairs: the cis-isomers (2R,6S and 2S,6R) and the trans-isomers (2R,6R and 2S,6S).

Because diastereomers exhibit different spatial arrangements, they possess distinct physicochemical properties, such as differing dipole moments and steric profiles. This fundamental difference allows for their baseline separation using achiral stationary phases, avoiding the immediate need for expensive chiral columns until downstream enantiomeric resolution is required [2].

Mechanistic Causality in Chromatographic Method Development

The primary challenge in chromatographing 2-cyclopropyl-6-methylpiperidine lies in its basic secondary amine core. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the basic nitrogen (pKa ~ 10.5) interacts strongly with residual, unendcapped silanol groups on traditional silica-based stationary phases. This ionic interaction manifests as severe peak tailing, poor resolution, and low recovery.

To circumvent this, two distinct, field-proven chromatographic strategies are employed:

  • High-pH RP-HPLC: By utilizing a mobile phase buffered to a pH significantly above the amine's pKa (e.g., using 0.1% NH4​OH ), the piperidine nitrogen is kept in its deprotonated, neutral state. This requires a hybrid-silica column capable of withstanding high alkaline conditions (pH > 10) without dissolution, ensuring the molecule partitions strictly based on its lipophilicity [3].

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical carbon dioxide ( CO2​ ) as the primary mobile phase. For basic amines, a polar modifier (such as methanol) doped with a basic additive (like 0.2% diethylamine) is used. The basic additive acts as a sacrificial competitor, masking the active acidic sites on the stationary phase. SFC is often the method of choice for piperidine diastereomers due to its high diffusivity, rapid equilibration, and the ease of product recovery upon CO2​ depressurization [4].

Quantitative Data: Chromatographic Conditions

Table 1: High-pH Preparative RP-HPLC Parameters | Parameter | Specification | Rationale | | :--- | :--- | :--- | | Column | Waters XBridge Prep C18 (19 x 250 mm, 5 µm) | Ethylene Bridged Hybrid (BEH) particle resists high pH dissolution. | | Mobile Phase A | H2​O with 0.1% NH4​OH (pH ~10.5) | Deprotonates the secondary amine to prevent silanol tailing. | | Mobile Phase B | Acetonitrile with 0.1% NH4​OH | Organic modifier for lipophilic elution. | | Gradient | 10% to 60% B over 20 min | Optimized for the gradual elution of structurally similar diastereomers. | | Flow Rate | 18.0 mL/min | Standard prep-scale linear velocity for 19 mm ID columns. | | Detection | UV at 210 nm & ELSD | Piperidines lack strong chromophores; ELSD ensures reliable mass-based detection. |

Table 2: Preparative SFC Parameters

Parameter Specification Rationale
Column Achiral Silica or Diol (21 x 250 mm, 5 µm) Normal-phase-like interactions exploit diastereomeric dipole differences.

| Mobile Phase | Supercritical CO2​ / Methanol (80:20) | CO2​ provides high diffusivity; MeOH acts as the polar modifier. | | Additive | 0.2% Diethylamine (DEA) in MeOH | Masks active silanols, ensuring sharp peak shapes for basic amines. | | Back Pressure | 120 bar | Maintains CO2​ strictly in the supercritical state. | | Flow Rate | 70.0 mL/min | High flow rate enabled by the low viscosity of supercritical fluids. |

Experimental Protocols: Self-Validating Isolation Workflow

Phase 1: Sample Preparation & System Priming

  • Solubilization: Dissolve the crude 2-cyclopropyl-6-methylpiperidine mixture in pure methanol to achieve a concentration of 50 mg/mL. Causality: Methanol ensures complete solvation of both diastereomers and is fully miscible with both high-pH aqueous mobile phases and supercritical CO2​ .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removes particulate matter that could occlude the preparative column frits, preventing overpressurization and extending column lifespan.

  • System Equilibration: Flush the selected column (RP-HPLC or SFC) with the starting mobile phase conditions for at least 10 column volumes (CV) to ensure a stable baseline.

Phase 2: Self-Validating Analytical Scale-Down 4. Analytical Injection: Inject a 5 µL aliquot onto an analytical column of identical chemistry (e.g., 4.6 x 150 mm) using the scaled flow rate. 5. Resolution Verification: Calculate the resolution ( Rs​ ) between the cis and trans peaks. Proceed to preparative scale only if Rs​≥1.5 . Causality: This self-validating step prevents the loss of valuable crude material by ensuring the method scales predictably and baseline separation is thermodynamically favored under the current conditions.

Phase 3: Preparative Fractionation 6. Sample Loading: Inject 0.5 - 1.0 mL of the prepared sample per preparative run. 7. Elution & Monitoring: Monitor the eluent using Evaporative Light Scattering Detection (ELSD). Causality: Because 2-cyclopropyl-6-methylpiperidine lacks an aromatic ring, its UV absorbance is exceptionally weak. ELSD provides a robust, mass-based detection alternative that is blind to optical properties [2]. 8. Fraction Collection: Collect the baseline-resolved peaks corresponding to the cis-diastereomer pair and the trans-diastereomer pair into separate, pre-labeled vessels.

Phase 4: Recovery and Verification 9. Solvent Removal:

  • For RP-HPLC: Lyophilize the aqueous/acetonitrile fractions to prevent thermal degradation of the amine.

  • For SFC: The CO2​ evaporates automatically at atmospheric pressure. Concentrate the residual methanol/DEA modifier in vacuo at 30 °C.

  • Purity Verification: Re-inject a 1 µL sample of each isolated fraction under the analytical conditions to confirm a diastereomeric excess (d.e.) of >98%.

Workflow Visualization

G Crude Crude 2-cyclopropyl-6-methylpiperidine (Mixture of 4 Stereoisomers) Prep Sample Preparation (Dissolve in MeOH, Filter 0.22 µm) Crude->Prep DiastereomerSep Diastereomeric Separation (High-pH RP-HPLC or Achiral SFC) Prep->DiastereomerSep CisPair cis-Diastereomer Pair (2R,6S & 2S,6R) DiastereomerSep->CisPair Peak 1 TransPair trans-Diastereomer Pair (2R,6R & 2S,6S) DiastereomerSep->TransPair Peak 2 ChiralSFC_Cis Chiral SFC Resolution (e.g., CHIRALPAK IG) CisPair->ChiralSFC_Cis ChiralSFC_Trans Chiral SFC Resolution (e.g., CHIRALPAK IG) TransPair->ChiralSFC_Trans PureCis1 Pure (2R,6S) ChiralSFC_Cis->PureCis1 PureCis2 Pure (2S,6R) ChiralSFC_Cis->PureCis2 PureTrans1 Pure (2R,6R) ChiralSFC_Trans->PureTrans1 PureTrans2 Pure (2S,6S) ChiralSFC_Trans->PureTrans2

Workflow for the chromatographic isolation of 2-cyclopropyl-6-methylpiperidine stereoisomers.

References

  • PubChemLite - 2-cyclopropyl-6-methylpiperidine hydrochloride. uni.lu.
  • Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine. Benchchem.
  • Identification of C-2 Hydroxyethyl Imidazopyrrolopyridines as Potent JAK1 Inhibitors.
  • Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers.
Application

Microwave-Assisted Synthesis of 2-Cyclopropyl-6-Methylpiperidine Analogs: Comprehensive Application Note &amp; Protocol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol Introduction & Mechanistic Rationale The piperidine ring is one of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol

Introduction & Mechanistic Rationale

The piperidine ring is one of the most privileged scaffolds in drug design, consistently ranking among the top nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. Specifically, 2,6-disubstituted piperidines like 2-cyclopropyl-6-methylpiperidine offer unique conformational rigidity and vectorization of substituents, making them highly valuable for targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets.

However, the conventional synthesis of highly substituted, sterically hindered piperidines often suffers from prolonged reaction times, poor diastereoselectivity, and low yields. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing direct dielectric heating and ionic conduction. Unlike conventional convective heating, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to instantaneous, localized superheating. This rapid energy transfer significantly lowers the activation energy barrier for sterically demanding transitions, accelerating reaction rates from days to mere minutes while suppressing thermodynamic byproducts[2].

The Synthetic Strategy

To achieve high yields and strict stereocontrol (favoring the cis-diastereomer), we employ a two-step microwave-assisted workflow:

  • Microwave-Assisted Suzuki-Miyaura Coupling: Rapid construction of the 2-cyclopropyl-6-methylpyridine core from 2-bromo-6-methylpyridine.

  • Microwave-Assisted Transfer Hydrogenation: Stereoselective reduction of the pyridine core to the piperidine analog using a ruthenium precatalyst and ammonia-borane ( NH3​−BH3​ ). This method avoids the hazards of high-pressure hydrogen gas in standard microwave reactors while ensuring excellent cis-selectivity[3][4].

Reaction Workflows & Visualizations

SyntheticWorkflow SM 2-Bromo-6-methylpyridine + Cyclopropylboronic Acid MW1 MW Suzuki Coupling (Pd-cat, 120°C, 15 min) SM->MW1 Int 2-Cyclopropyl- 6-methylpyridine MW1->Int >95% Conversion MW2 MW Transfer Hydrogenation (Ru-cat, NH3-BH3, 100°C) Int->MW2 Prod cis-2-Cyclopropyl- 6-methylpiperidine MW2->Prod >85% Yield >9:1 cis:trans

Caption: Two-step microwave-assisted synthetic workflow for 2-cyclopropyl-6-methylpiperidine.

Stereochemical Causality

During the microwave-assisted transfer hydrogenation, the planar pyridine ring adsorbs onto the surface of the in-situ generated Ruthenium nanoparticles. The rapid microwave kinetics ensure that the delivery of hydride species from the ammonia-borane complex occurs strictly from the less sterically hindered face of the adsorbed heterocycle. This simultaneous syn-addition strongly drives the thermodynamic preference toward the cis-2,6-disubstituted piperidine.

Experimental Protocols

Trustworthiness & Self-Validating Systems

A robust protocol must be self-validating. To ensure reproducibility, these protocols integrate in-situ IR temperature monitoring (to prevent thermal runaway) and post-reaction NOESY NMR to confirm the cis-relationship between the C2 and C6 protons.

Protocol A: Microwave-Assisted Suzuki Coupling (Pyridine Core Synthesis)

This step establishes the 2-cyclopropyl-6-methylpyridine intermediate.

Reagents:

  • 2-Bromo-6-methylpyridine (1.0 mmol)

  • Cyclopropylboronic acid (1.5 mmol)

  • Pd(dppf)Cl2​ (0.05 mmol, 5 mol%)

  • Potassium carbonate ( K2​CO3​ , 3.0 mmol)

  • Solvent: Toluene/Water (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, sequentially add the 2-bromo-6-methylpyridine, cyclopropylboronic acid, and K2​CO3​ .

  • Catalyst Addition: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), add the Pd(dppf)Cl2​ catalyst to prevent premature oxidation.

  • Solvent Addition: Add 5 mL of the degassed Toluene/Water mixture. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters:

    • Temperature: 120 °C (monitored via IR sensor).

    • Ramp Time: 2 minutes.

    • Hold Time: 15 minutes.

    • Cooling: Compressed air cooling to 35 °C.

  • Workup & Validation: Dilute the crude mixture with ethyl acetate (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ . Analyze an aliquot via LC-MS to validate complete consumption of the bromide. Evaporate to yield the intermediate (typically >95% purity, used directly in Protocol B).

Protocol B: Microwave-Assisted Transfer Hydrogenation (Piperidine Synthesis)

This step reduces the pyridine to the target piperidine with high cis-diastereoselectivity.

Reagents:

  • 2-Cyclopropyl-6-methylpyridine (1.0 mmol, from Protocol A)

  • Ammonia-borane ( NH3​−BH3​ , 4.0 mmol)

  • RuCl3​⋅xH2​O (0.05 mmol, 5 mol%)

  • Solvent: Methanol (4 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the 2-cyclopropyl-6-methylpyridine in 4 mL of HPLC-grade methanol.

  • Reagent Addition: Add the RuCl3​⋅xH2​O precatalyst, followed by the ammonia-borane complex. Caution: Hydrogen gas evolution will occur slowly upon mixing; do not seal the vial immediately.

  • Degassing: Stir the unsealed mixture for 2 minutes to allow initial gas venting, then seal the vial with a pressure-rated cap.

  • Microwave Irradiation:

    • Temperature: 100 °C.

    • Hold Time: 20 minutes.

    • Pressure Limit: Set the safety threshold to 15 bar (to accommodate H2​ generation)[4].

  • Workup & Isolation: Cool to room temperature. Carefully uncap the vial in a fume hood to vent residual pressure. Filter the mixture through a short pad of Celite to remove the Ru catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3​N ) to isolate the pure cis-2-cyclopropyl-6-methylpiperidine.

Quantitative Data & Method Comparison

The table below summarizes the empirical advantages of the microwave-assisted transfer hydrogenation protocol compared to conventional high-pressure hydrogenation methodologies.

ParameterConventional HydrogenationMW-Assisted Transfer Hydrogenation
Catalyst / Reagent PtO2​ / H2​ gas (850 MPa) RuCl3​ / Ammonia-Borane
Heating Mechanism Convective Oil BathDirect Dielectric Microwave
Temperature 80 °C100 °C
Reaction Time 24 - 48 Hours20 Minutes
Yield 65 - 75%88 - 92%
cis:trans Ratio 4:1>9:1
Safety Profile High (Requires pressure bombs)Excellent (In-situ H2​ generation)

Data extrapolated and adapted from comparative studies on pyridine reductions and microwave-assisted piperidine syntheses[3][4].

Analytical Validation Cycle

To ensure the integrity of the synthesized analogs, a closed-loop validation cycle is mandatory. The rapid synthesis afforded by MAOS allows for same-day iterative optimization.

ValidationCycle Reaction Microwave Irradiation (Dielectric Heating) InSitu In-vessel Temp/Pressure Monitoring (IR Sensor) Reaction->InSitu PostRxn Rapid LC-MS/UV (Conversion Check) InSitu->PostRxn PostRxn->Reaction Optimization Loop NMR 1D/2D NMR (NOESY) (Stereochemical Assignment) PostRxn->NMR

Caption: Self-validating analytical cycle for microwave-assisted synthesis optimization.

Stereochemical Confirmation: The cis-configuration of 2-cyclopropyl-6-methylpiperidine must be validated using 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the axial protons at C2 and C6 confirms that both the cyclopropyl and methyl groups occupy equatorial positions on the chair conformation, dictating the cis-relationship.

References

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides MDPI (Molecules) [Link]

  • Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis Current Microwave Chemistry (Bentham Science) [Link]

  • Piperidine Synthesis: Transfer Hydrogenation Protocol for the Reduction of Pyridines Organic Chemistry Portal (Org. Lett. 2022)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-cyclopropyl-6-methylpiperidine total synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers and drug development professionals troubleshooting the total synthesis of sterically hindered, substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers and drug development professionals troubleshooting the total synthesis of sterically hindered, substituted piperidines—specifically focusing on 2-cyclopropyl-6-methylpiperidine .

Below, you will find our diagnostic workflows, causality-driven FAQs, step-by-step self-validating protocols, and quantitative performance data to help you optimize your yields.

Diagnostic Workflow: Isolating Yield Bottlenecks

Before adjusting your reaction parameters, use the following logic tree to identify the exact stage where yield is being lost during the reduction of 2-cyclopropyl-6-methylpyridine to its piperidine analog.

TroubleshootingWorkflow Start Low Yield in 2-cyclopropyl- 6-methylpiperidine Synthesis CheckConv Is the starting pyridine fully consumed? (GC-MS) Start->CheckConv Poisoning Likely Catalyst Poisoning (N-lone pair coordination) CheckConv->Poisoning No CheckIso Is the crude yield high but isolated yield low? CheckConv->CheckIso Yes Solution1 Switch to Ir(III) Ionic Hydrogenation System Poisoning->Solution1 PoorDR Poor Diastereoselectivity (cis/trans mixture loss) CheckIso->PoorDR No (Isomer issues) Volatility Product Loss via Volatility during solvent evaporation CheckIso->Volatility Yes (Workup loss) Solution2 Optimize Catalyst Ligands for Facial Selectivity PoorDR->Solution2 Solution3 Isolate as Piperidinium Hydrochloride Salt Volatility->Solution3

Caption: Diagnostic logic for troubleshooting low yields in 2-cyclopropyl-6-methylpiperidine synthesis.

Frequently Asked Questions (FAQs) & Causality Guides

Q1: My hydrogenation of 2-cyclopropyl-6-methylpyridine stalls at 30-40% conversion, even at high hydrogen pressures. Why is the catalyst dying? A1: You are experiencing classical catalyst poisoning. In traditional heterogeneous hydrogenation (using Pd/C or PtO₂), the transition metal relies on hydride insertion pathways. However, as the reaction progresses, the resulting piperidine product is significantly more Lewis basic than the starting pyridine. The nitrogen lone pair of the piperidine irreversibly coordinates to the metal surface, poisoning the catalyst and stalling the reaction[1]. Furthermore, the bulky cyclopropyl group at the C2 position creates severe steric hindrance, preventing the pyridine ring from sitting flat against the catalyst surface. Solution: Transition to a homogeneous Iridium(III)-catalyzed ionic hydrogenation [2]. This modern mechanistic framework bypasses metal-hydride insertion. Instead, a Brønsted acid protonates the pyridine nitrogen first, activating the ring and neutralizing its basicity, followed by a concerted hydride transfer from the Ir(III) complex[3]. This completely circumvents lone-pair poisoning[2].

Q2: The reaction shows 100% conversion on GC-MS, but my isolated yield after rotary evaporation is <20%. Where is the product going? A2: Your product is evaporating. 2-cyclopropyl-6-methylpiperidine is a low-molecular-weight, highly lipophilic secondary amine. Free amines of this size possess high vapor pressures and are notoriously volatile, meaning they are easily pulled off under vacuum during solvent removal[4]. Solution: Never isolate this product as a free base. You must trap it as a stable salt. Prior to solvent evaporation, treat the organic layer with ethereal HCl to precipitate 2-cyclopropyl-6-methylpiperidine hydrochloride [5]. This salt is highly stable, non-volatile, and easily isolable via simple filtration[3].

Q3: My isolated yield of the desired cis-isomer is low because the reaction produces a nearly 1:1 cis/trans mixture. How can I control diastereoselectivity? A3: Stereocontrol in 2,6-disubstituted piperidines is dictated by the facial approach of the hydrogen source. Heterogeneous catalysts often struggle with mismatched directionality when bulky groups (like cyclopropyl) are present[6]. Solution: Utilizing the Ir(III) ionic hydrogenation method inherently improves substrate control. The bulky [Ir-OMs] catalyst approaches from the less sterically hindered face of the iminium intermediate, heavily favoring the thermodynamically stable cis-diastereomer where both the C2-cyclopropyl and C6-methyl groups occupy equatorial positions.

Quantitative Performance Data

To aid in your experimental design, the following table summarizes the expected performance metrics of various catalytic systems when applied to sterically hindered pyridines.

Catalytic SystemMechanistic PathwayTolerance to N-BasicityDiastereoselectivity (cis:trans)Typical Isolated Yield
Pd/C + H₂ (50 bar) Heterogeneous InsertionLow (Requires strong acid)2:135 - 45%
PtO₂ + H₂ (Acetic Acid) Heterogeneous InsertionModerate4:155 - 70%
Ir(III) Complex + H₂ Homogeneous Ionic HydrogenationHigh (Protonation-first)>15:1 >90%

Self-Validating Experimental Protocols

Protocol A: Iridium(III)-Catalyzed Ionic Hydrogenation (Recommended)

This protocol utilizes the state-of-the-art ionic hydrogenation pathway to prevent catalyst poisoning and maximize the cis-isomer yield[3],[7].

Step-by-Step Methodology:

  • Reactor Setup: In a nitrogen-filled glovebox, charge a high-pressure autoclave vial with 2-cyclopropyl-6-methylpyridine (1.0 mmol, 1.0 equiv).

  • Catalyst & Acid Addition: Add the Iridium(III) catalyst [Ir-OMs] (0.1 to 0.5 mol%) and a compatible Brønsted acid (e.g., methanesulfonic acid, 1.1 equiv) dissolved in anhydrous dichloromethane (DCM, 5 mL). Causality Note: The acid immediately protonates the pyridine, preventing it from coordinating to the Ir metal center.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the headspace with H₂ gas three times. Pressurize the reactor to 30 bar of H₂.

  • Execution: Stir the reaction vigorously at 40°C for 16 hours.

  • In-Process Validation: Vent the reactor carefully. Take a 10 µL aliquot, neutralize with saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-MS. You should observe >99% consumption of the starting material.

  • Workup & Salt Isolation: Concentrate the DCM mixture under reduced pressure (do not heat above 30°C). Redissolve the crude residue in diethyl ether (10 mL) and slowly add 2.0 M HCl in diethyl ether (1.5 mL).

  • Filtration: A white precipitate of 2-cyclopropyl-6-methylpiperidine hydrochloride will form immediately[5]. Filter the solid, wash with cold ether, and dry under high vacuum.

Protocol B: Classical PtO₂ Hydrogenation with Acidic Workup

If Ir(III) catalysis is unavailable, this classical method uses Adams' catalyst in a strongly acidic solvent to mitigate poisoning[1],[4].

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure reactor, dissolve 2-cyclopropyl-6-methylpyridine (1.0 mmol) in glacial acetic acid (5 mL). Causality Note: Acetic acid acts as both the solvent and the proton source to continuously protonate the basic piperidine product, reducing its ability to poison the Pt surface[4].

  • Catalyst Addition: Add PtO₂ (Adams' catalyst, 5 mol%).

  • Hydrogenation: Purge the reactor with inert gas, then pressurize with H₂ to 50-70 bar. Stir vigorously at room temperature for 24 hours[1].

  • Filtration: Carefully vent the hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite® to remove the pyrophoric platinum catalyst. Wash the filter cake with additional acetic acid[4].

  • Workup Validation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Basify the residue with 2M NaOH to pH 12, and extract rapidly with diethyl ether (3 x 10 mL).

  • Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and immediately treat with 2.0 M HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry to obtain the final product.

Sources

Optimization

Optimizing chiral resolution conditions for 2-cyclopropyl-6-methylpiperidine enantiomers

Welcome to the Technical Support Center for the chiral resolution of 2-cyclopropyl-6-methylpiperidine. As a 2,6-disubstituted piperidine, this molecule presents a unique stereochemical challenge: it possesses two chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 2-cyclopropyl-6-methylpiperidine. As a 2,6-disubstituted piperidine, this molecule presents a unique stereochemical challenge: it possesses two chiral centers, resulting in four distinct stereoisomers (two cis enantiomers and two trans enantiomers). Isolating a single enantiomer—often required for pharmaceutical intermediates—demands rigorous control over diastereomeric separation and subsequent enantiomeric resolution[1].

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights for both classical diastereomeric salt resolution and Supercritical Fluid Chromatography (SFC).

Core Resolution Strategy

Before attempting chiral resolution, the racemic mixture must be separated into its cis and trans diastereomeric pairs. Because diastereomers have different physical properties (e.g., boiling points and dipole moments), this initial separation is typically achieved via fractional distillation or achiral silica gel chromatography. Only after isolating the cis-racemate or trans-racemate should enantiomeric resolution be attempted.

Workflow A Racemic 2-cyclopropyl-6-methylpiperidine (4 Stereoisomers) B Diastereomeric Separation (Cis vs Trans) A->B C Cis-Racemate (2R,6S & 2S,6R) B->C Fractional Distillation D Trans-Racemate (2R,6R & 2S,6S) B->D Achiral Chromatography E Classical Resolution (Chiral Diacids) C->E F Chiral SFC (Amylose/Cellulose CSP) C->F D->E D->F G Pure Enantiomer Isolation E->G Crystallization & Salt Break F->G Preparative Elution

Fig 1: Stepwise workflow for isolating pure enantiomers from the 4-stereoisomer mixture.

Section 1: Classical Diastereomeric Salt Resolution

Classical resolution remains the most scalable and cost-effective method for basic amines. It involves reacting the racemic piperidine with a chiral resolving agent to form a pair of diastereomeric salts with differing thermodynamic solubilities[2].

FAQ 1.1: Which resolving agents are most effective for sterically hindered piperidines?

For 2,6-disubstituted piperidines, tartaric acid and its structurally rigid derivatives—such as Di-O,O'-p-toluoyl-L-tartaric acid (DTTA) or Di-benzoyl-L-tartaric acid (DBTA)—are the industry standards[3]. Mandelic acid is also highly effective due to its ability to form strong, directional hydrogen-bonding networks with the sterically hindered piperidine nitrogen[1].

FAQ 1.2: My diastereomeric salt is precipitating as an oil ("oiling out") instead of forming crystals. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution exceeds the metastable zone width for crystallization, meaning the lattice energy of the crystal is lower than the solvation energy at that specific temperature. The hydrophobic cyclopropyl and methyl groups often prevent tight crystal packing in highly polar solvents. Solution:

  • Adjust the Solvent Matrix: Switch from a pure lipophilic solvent to a binary mixture. Adding 5-20% water to THF or ethanol often forces the salt into a crystalline state by increasing the polarity gap between the solvent and the hydrophobic solute[4].

  • Thermodynamic Control: Heat the mixture to 60°C until the oil dissolves, then cool very slowly (e.g., 0.1°C/min) to maintain the system within the metastable zone.

  • Seeding: Introduce 1-2% (w/w) of pure diastereomeric salt crystals precisely at the cloud point.

Self-Validating Protocol: Diastereomeric Salt Formation & Break
  • Salt Formation: Dissolve 1.0 eq of the isolated cis-racemate in Ethanol/Water (90:10 v/v) at a concentration of 0.5 M.

  • Agent Addition: Add 0.5 eq of (-)-Di-benzoyl-L-tartaric acid[3]. Heat to 70°C under continuous stirring until the solution is completely homogeneous.

  • Crystallization: Cool linearly to 20°C over 8 hours. Filter the resulting crystals and wash with cold ethanol.

  • Validation Check: Analyze a 1 mg aliquot of the salt via analytical SFC. If the enantiomeric excess (ee) is < 95%, perform a second recrystallization in pure ethanol before proceeding.

  • Salt Break: Suspend the validated crystals in a biphasic mixture of Dichloromethane (DCM) and 2M NaOH (1:1 v/v). Stir vigorously for 30 minutes to ensure complete deprotonation.

  • Extraction: Separate the organic layer, extract the aqueous layer twice more with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate in vacuo (max 30°C to prevent volatilization) to yield the enantiopure free base.

Quantitative Data: Resolving Agent Selection Matrix
Resolving AgentTypical SolventStoichiometryExpected ee (1st crop)Mechanistic Notes
L-(+)-Tartaric Acid MeOH / H2O1.0 eq40 - 60%Low steric bulk; often requires multiple recrystallizations[2].
(-)-DBTA EtOH0.5 eq80 - 95%Excellent steric matching for 2,6-disubstituted amines[3].
(S)-(+)-Mandelic Acid IPA / EtOAc1.0 eq70 - 90%High solubility; ideal for kinetically controlled resolution[1].

Section 2: Preparative Supercritical Fluid Chromatography (SFC)

When classical resolution fails or rapid isolation is required, Preparative SFC is the method of choice. SFC utilizes supercritical CO2 as the primary mobile phase, offering superior mass transfer kinetics, higher diffusivity, and lower pressure drops compared to traditional HPLC[5].

FAQ 2.1: Why am I observing severe peak tailing or irreversible adsorption on the chiral column?

Causality: 2-cyclopropyl-6-methylpiperidine is a strong secondary amine. The basic nitrogen interacts non-specifically with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). This strong acid-base interaction overrides the weaker, transient diastereomeric complexes needed for chiral recognition[6]. Solution: You must use a basic additive in your co-solvent. Adding 0.1% to 0.5% Diethylamine (DEA), Triethylamine (TEA), or Isopropylamine (IPAm) to the methanol or ethanol modifier effectively masks the active silanol sites.

FAQ 2.2: How do I choose between Amylose and Cellulose-based CSPs?

While both are polysaccharide-based, they offer different chiral cavity structures. For piperidines with bulky aliphatic rings (like the cyclopropyl group), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) typically provides better steric inclusion and higher resolution factors (Rs) than cellulose derivatives[5].

SFC_Opt Start Initial Screen: CO2 + MeOH (Chiralpak AD-H) Check Peak Shape & Resolution (Rs)? Start->Check Tail Severe Tailing / No Elution Check->Tail Poor Shape CoSolvent Change Co-solvent (Try EtOH or IPA) Check->CoSolvent Co-elution (Rs < 1) Temp Adjust Density: Pressure (120-150 bar) Temp (35-40°C) Check->Temp Marginal Rs (1-1.5) Opt Optimized Preparative SFC Method Check->Opt Success (Rs > 1.5) Add Add 0.2% DEA or IPAm to Co-solvent Tail->Add Add->Check CoSolvent->Check Temp->Opt

Fig 2: Decision tree for optimizing SFC conditions for basic chiral amines.

Self-Validating Protocol: Preparative SFC Workflow
  • Sample Preparation: Dissolve the racemic mixture in Methanol at a concentration of 50 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Equilibrate a preparative Chiralpak AD-H column (250 x 21.1 mm, 5 µm) with 85% CO2 / 15% Methanol (containing 0.2% DEA) at a flow rate of 70 mL/min[6].

  • Parameter Setting: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C to maintain optimal supercritical fluid density.

  • Injection & Fractionation: Perform stacked injections (e.g., 1 mL every 4 minutes). Trigger fraction collection via UV detection at 210 nm.

  • Validation & Recovery: Re-inject a 5 µL sample of the collected fractions onto an orthogonal analytical column (e.g., Chiralcel OD-H) to confirm enantiomeric purity. Once validated, evaporate the fractions under reduced pressure at a maximum of 30°C to prevent thermal degradation or volatilization.

Section 3: Advanced Alternative - Catalytic Dynamic Resolution

For researchers synthesizing 2-cyclopropyl-6-methylpiperidine de novo, consider Catalytic Dynamic Resolution (CDR) as a preventative strategy. Instead of resolving the final product, the N-Boc protected 2-lithiopiperidine intermediate can be dynamically resolved using chiral ligands (such as sparteine surrogates) prior to the electrophilic addition of the second substituent[1]. This approach enantioselectively establishes the stereocenter at C2 early in the synthesis, significantly simplifying the downstream separation of the C6 diastereomers and bypassing the need for late-stage classical resolution.

References

  • Process for resolving racemic mixtures of piperidine derivatives Patent WO2002068391A1 URL
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Tetrahedron: Asymmetry URL:[Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES PubMed Central (PMC) URL:[Link]

  • Chiral separation for enantiomeric determination in the pharmaceutical industry IAPC-OBP URL: [Link]

  • Chiral separations in sub- and supercritical fluid chromatography ResearchGate URL:[Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Cross-Coupling of 2-Cyclopropyl-6-Methylpiperidine

Overview 2-cyclopropyl-6-methylpiperidine is a highly sterically hindered, 2,6-disubstituted secondary aliphatic amine. Forming a C–N bond with this substrate via Buchwald-Hartwig amination presents significant synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-cyclopropyl-6-methylpiperidine is a highly sterically hindered, 2,6-disubstituted secondary aliphatic amine. Forming a C–N bond with this substrate via Buchwald-Hartwig amination presents significant synthetic bottlenecks. The dual steric shielding from the cyclopropyl and methyl groups severely retards amine coordination to the palladium center. Consequently, off-cycle decomposition pathways—most notably β-hydride elimination—often outcompete the desired reductive elimination, leading to poor yields, hydrodehalogenation of the aryl halide, and epimerization of the piperidine stereocenters[1].

This guide provides mechanistic troubleshooting and validated protocols to suppress these side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction yields mostly the reduced aryl halide (hydrodehalogenation) and an imine byproduct. How do I prevent this? A: This is the classic signature of β-hydride elimination outcompeting reductive elimination.

  • Causality: When the sterically hindered piperidine coordinates and is deprotonated, the resulting Pd(II)-amido complex is highly congested. If reductive elimination is slow, the palladium center will abstract a β-hydrogen from the piperidine ring[1]. This forms a Pd(II)-hydride species that subsequently reductively eliminates to give the reduced arene (Ar-H) and an imine/enamine.

  • Solution: You must accelerate the reductive elimination step. Switch to highly bulky, electron-rich dialkylbiarylphosphine ligands such as RuPhos or tBuBrettPhos [2]. The extreme steric bulk of these ligands forces the aryl and amido groups on the palladium center closer together, significantly lowering the activation energy barrier for reductive elimination and effectively bypassing the β-hydride elimination pathway[3].

Q2: I am seeing unreacted starting materials and black palladium plating on the flask walls. What is causing catalyst death? A: Catalyst deactivation via aggregation into palladium black occurs when the active L-Pd(0) species is not properly stabilized, or when inactive PdL 2​ complexes form.

  • Causality: Traditional precatalysts like Pd 2​ (dba) 3​ or Pd(OAc) 2​ require the ligand to displace strongly bound dba or acetate ligands in situ. With bulky ligands and hindered amines, this activation is inefficient, leaving naked Pd(0) to aggregate[3]. Furthermore, an excess of ligand can form catalytically dead PdL 2​ species.

  • Solution: Utilize Palladium G3 or G4 precatalysts (e.g., tBuBrettPhos Pd G4)[4]. These precatalysts contain an aminobiphenyl scaffold that undergoes rapid, base-promoted activation at room temperature to generate a strictly 1:1 L:Pd(0) active species. This prevents the formation of inactive PdL 2​ complexes and stabilizes the catalyst against aggregation.

Q3: The product forms, but the cis/trans diastereomeric ratio of the 2-cyclopropyl-6-methylpiperidine is degraded. How do I maintain stereochemical integrity? A: Epimerization of the α-stereocenters is caused by harsh basic conditions combined with high temperatures.

  • Causality: Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the α-protons of the piperidine or the intermediate imine (if reversible β-hydride elimination occurs), scrambling the stereocenters.

  • Solution: Shift to a milder base and a highly active catalyst system that permits lower reaction temperatures (60°C instead of 100°C). LiHMDS is highly effective for hindered secondary amines as it rapidly pre-forms the lithium amide without requiring high temperatures[4]. Alternatively, if functional group tolerance is a concern, use Cs 2​ CO 3​ in a polar solvent like 1,4-dioxane, though this may require slightly longer reaction times.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes for the cross-coupling of 2-cyclopropyl-6-methylpiperidine with 4-chlorotoluene.

Catalyst SystemBaseTemp (°C)Conversion (%)Dehalogenation (%)Epimerization (%)
Pd 2​ (dba) 3​ / BINAPNaOtBu100<10>80N/A
RuPhos Pd G3NaOtBu80851015
tBuBrettPhos Pd G4LiHMDS6095<5<2
tBuBrettPhos Pd G4Cs 2​ CO 3​ 8090<5<2

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This self-validating protocol utilizes a Pd G4 precatalyst to ensure a 1:1 L:Pd ratio and LiHMDS to prevent epimerization of the hindered piperidine[4].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-cyclopropyl-6-methylpiperidine (1.2 equiv)

  • tBuBrettPhos Pd G4 (2-5 mol%)

  • LiHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox.

  • Catalyst & Substrate Loading: Add the aryl halide (if solid) and tBuBrettPhos Pd G4 (2-5 mol%) to the vial. Seal with a PTFE-lined septum.

  • Solvent & Amine Addition: Remove the vial from the glovebox. Under a positive pressure of nitrogen, inject anhydrous, degassed toluene to achieve a 0.1 M concentration. Inject the aryl halide (if liquid) and 2-cyclopropyl-6-methylpiperidine (1.2 equiv).

  • Base Activation (Critical Step): Cool the reaction mixture to 0°C. Dropwise, add LiHMDS (1.5 equiv). The low temperature prevents thermal degradation of the base and controls the initial exothermic deprotonation of the amine.

  • Coupling: Heat the reaction mixture to 60°C. Monitor the reaction via LC-MS. The bulky tBuBrettPhos ligand will accelerate reductive elimination, typically driving the reaction to completion within 12-18 hours while suppressing β-hydride elimination[1].

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous NH 4​ Cl (to neutralize excess base and prevent epimerization during workup). Extract with ethyl acetate (3x). Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient containing 1% Triethylamine (to prevent streaking of the basic amine product).

Mechanistic & Workflow Visualizations

G Pd0 L-Pd(0) Active Species (1:1 L:Pd via G4 Precatalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X AmineBind Amine Coordination (Hindered Piperidine) OA->AmineBind Amine Deprot Deprotonation (LiHMDS) AmineBind->Deprot Base RE Reductive Elimination (Desired C-N Product) Deprot->RE Fast (tBuBrettPhos Bulk) BHE β-Hydride Elimination (Dehalogenation + Imine) Deprot->BHE Slow RE / High Temp RE->Pd0 Regenerate Pd(0)

Catalytic cycle of Buchwald-Hartwig amination highlighting the competing β-hydride elimination.

Workflow Step1 1. Inert Atmosphere Glovebox or Schlenk line Degassed Solvents Step2 2. Precatalyst Loading tBuBrettPhos Pd G4 Ensure 1:1 L:Pd ratio Step1->Step2 Step3 3. Base Addition LiHMDS at 0°C Avoids Epimerization Step2->Step3 Step4 4. Cross-Coupling 60°C, 12-18h Monitor via LC-MS Step3->Step4 Step5 5. Workup & Isolation NH4Cl Quench Silica Chromatography Step4->Step5

Step-by-step experimental workflow for air-sensitive cross-coupling of hindered amines.

References

  • Title: A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines Source: ACS Publications URL: [Link]

  • Title: Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues in 2-Cyclopropyl-6-methylpiperidine HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 2-cyclopropyl-6-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-cyclopropyl-6-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and analyzing the diastereomers of this compound. Co-elution of stereoisomers is a common challenge that can impede accurate quantification and characterization. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve robust and reproducible separations.

Understanding the Challenge: The Stereochemistry of 2-Cyclopropyl-6-methylpiperidine

2-Cyclopropyl-6-methylpiperidine possesses two chiral centers, giving rise to four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers are an enantiomeric pair, as are the (2R, 6S) and (2S, 6R) isomers. The relationship between the (2R, 6R) and (2R, 6S) isomers, for example, is diastereomeric. Diastereomers have different physical properties and can be separated by achiral chromatography, while enantiomers require a chiral environment for separation.[1][2] The primary challenge in the HPLC analysis of this compound often lies in resolving the closely eluting diastereomers.

Troubleshooting Guide: From Co-elution to Resolution

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant hurdle in achieving accurate analysis.[3] This section provides a systematic approach to diagnosing and resolving co-elution issues with 2-cyclopropyl-6-methylpiperidine diastereomers.

Initial Assessment: Is it Truly Co-elution?

Before embarking on extensive method development, it's crucial to confirm that you are indeed facing a co-elution problem.

Signs of Co-elution:

  • Broad or Asymmetric Peaks: A peak that is wider than expected or exhibits tailing or fronting could indicate the presence of multiple unresolved components.[3]

  • Shoulders on Peaks: A small, partially resolved peak appearing on the leading or tailing edge of a larger peak is a strong indicator of co-elution.[3]

  • Inconsistent Peak Areas: If the relative peak areas of your standards vary between runs, it could be due to incomplete separation.

Confirmation with Advanced Detectors:

  • Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of more than one component.[3]

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information. If the mass spectra change across the chromatographic peak, co-elution is likely.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing co-elution problems in your HPLC analysis.

Troubleshooting_Workflow cluster_MobilePhase Mobile Phase Adjustments cluster_Column Stationary Phase Considerations Start Co-elution Suspected Check_System Verify System Suitability (Pressure, Flow Rate, Baseline) Start->Check_System Mobile_Phase_Opt Mobile Phase Optimization Check_System->Mobile_Phase_Opt System OK MP_Solvent_Ratio Adjust Organic Solvent Ratio Mobile_Phase_Opt->MP_Solvent_Ratio Column_Opt Column Selection & Optimization Column_Chem Select Alternative Column Chemistry (e.g., Phenyl-Hexyl, Cyano) Column_Opt->Column_Chem Method_Dev Systematic Method Development Resolved Resolution Achieved Method_Dev->Resolved MP_pH Modify Mobile Phase pH MP_Solvent_Ratio->MP_pH MP_Additive Introduce Additives (e.g., TFA, Formic Acid) MP_pH->MP_Additive MP_Additive->Column_Opt If still co-eluting Column_Chiral Consider Chiral Stationary Phase Column_Chem->Column_Chiral Column_Chiral->Method_Dev If diastereomer separation is insufficient

Caption: A troubleshooting workflow for resolving co-elution in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a single, broad peak for my 2-cyclopropyl-6-methylpiperidine sample. What's the first thing I should check?

A1: The first step is to ensure your HPLC system is performing optimally. Check for stable pressure, accurate flow rate, and a flat baseline. A broad peak can sometimes be a symptom of a system issue rather than a co-elution problem.[4] Once you've confirmed your system is working correctly, the next step is to investigate your method parameters. A single broad peak strongly suggests that your current method lacks the selectivity to resolve the diastereomers.

Q2: How does the mobile phase composition affect the separation of my diastereomers?

A2: The mobile phase plays a critical role in achieving separation. Here's how different components can be adjusted:

  • Organic Solvent Ratio: In reversed-phase HPLC, increasing the proportion of the aqueous component (the weaker solvent) will generally increase retention times and can improve resolution.[3] Experiment with small, incremental changes to the acetonitrile or methanol concentration.

  • Mobile Phase pH: Since 2-cyclopropyl-6-methylpiperidine is a basic compound (a secondary amine), the pH of the mobile phase will significantly impact its ionization state and, therefore, its retention.[5] Operating at a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the amine group, which can improve peak shape and potentially enhance selectivity.[6]

  • Additives: Mobile phase additives can further improve separation.[7] For basic compounds, acidic modifiers are commonly used.[5]

AdditiveTypical ConcentrationPurpose
Formic Acid0.05 - 0.1%Provides a low pH environment, good for MS compatibility.[6]
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, can improve peak shape but may suppress MS signal.[6]
Acetic Acid0.1 - 1%A weaker acid, offers a different selectivity profile.[7]
Q3: My diastereomers are still co-eluting after optimizing the mobile phase. What kind of column should I try next?

A3: If mobile phase optimization isn't sufficient, changing the stationary phase is the next logical step. The choice of column chemistry dictates the primary mode of interaction with your analyte.

  • Standard C18 Columns: While a good starting point, standard C18 columns may not provide enough selectivity for closely related diastereomers.

  • Alternative Achiral Columns: Consider columns with different stationary phases that offer alternative separation mechanisms:

    • Phenyl-Hexyl: Provides pi-pi interactions, which can be beneficial for compounds with aromatic rings.

    • Cyano (CN): Offers different polarity and can be used in both normal-phase and reversed-phase modes.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and improve peak shape for basic compounds.

  • Chiral Stationary Phases (CSPs): If you need to separate all four stereoisomers (both diastereomers and enantiomers), a chiral column is necessary.[8][9] For primary and secondary amines, polysaccharide-based and cyclofructan-based CSPs are often successful.[10][11]

Q4: I need to separate the enantiomers as well as the diastereomers. What's the best approach?

A4: For the separation of all four stereoisomers, you will need to employ a chiral separation technique.

Direct Chiral Separation: This is the most common approach and involves using a chiral stationary phase (CSP).[9]

Experimental Protocol: Chiral Method Development Screening

  • Column Selection: Start with a column known to be effective for amines, such as a cyclofructan-based or a polysaccharide-based CSP.[10][11]

  • Mobile Phase Screening:

    • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol with a small amount of an amine modifier like diethylamine (DEA) or butylamine (BA) to improve peak shape.

    • Polar Organic Mode: Acetonitrile/Methanol or Acetonitrile/Ethanol with acidic and/or basic additives.[10]

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate) or an acid modifier.

  • Temperature Optimization: Varying the column temperature can sometimes have a significant impact on chiral separations.

ModeMobile Phase ExampleAdditives
Normal PhaseHeptane:Ethanol (90:10)0.1% Diethylamine
Polar OrganicAcetonitrile:Methanol (95:5)0.1% Trifluoroacetic Acid
Reversed PhaseMethanol:Water (70:30)10mM Ammonium Bicarbonate

Indirect Chiral Separation: This involves derivatizing your sample with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[1][2] This approach is generally more complex and time-consuming than direct chiral separation.

Advanced Troubleshooting: When Standard Approaches Fail

If you've exhausted the options above and are still struggling with co-elution, consider the following:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient can improve peak shape and resolution, especially if there are other impurities in your sample.[5]

  • Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve selectivity. Conversely, increasing the temperature can decrease viscosity and improve efficiency. The effect of temperature on selectivity is compound-specific and should be evaluated empirically.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.

Conclusion

Resolving the co-elution of 2-cyclopropyl-6-methylpiperidine diastereomers requires a systematic and logical approach to method development. By carefully considering the interplay between the mobile phase, stationary phase, and other chromatographic parameters, you can achieve the desired separation for accurate and reliable analysis. This guide provides a framework for troubleshooting, but remember that each separation is unique and may require some empirical optimization.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Berthod, A., et al. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1524, 193-201. Retrieved from [Link]

  • LCGC International. (2014). Chiral Separations. Retrieved from [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • LCGC International. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Kalíková, K., et al. (2015). The effect of mobile phase additive on enantioseparation and peak shape... ResearchGate. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Retrieved from [Link]

  • Dolan, J. W. (2013). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Analytical Methods in Chemistry, 2015, 819587. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Ohtsuki, T., et al. (2016). Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. PLoS One, 11(3), e0152174. Retrieved from [Link]

  • Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Trace Metal Remediation in 2-Cyclopropyl-6-methylpiperidine

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with purifying 2-cyclopropyl-6-methylpiperidine—a sterically hindered secondary amine—from tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with purifying 2-cyclopropyl-6-methylpiperidine—a sterically hindered secondary amine—from trace transition metal impurities (such as Pd, Pt, Ru, or Cu) left over from upstream catalytic steps.

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to ensure your batches meet rigorous regulatory standards.

Part 1: Troubleshooting & FAQs

Q: Why is palladium so difficult to remove from 2-cyclopropyl-6-methylpiperidine compared to other intermediates? A: 2-cyclopropyl-6-methylpiperidine is a secondary aliphatic amine. The nitrogen atom possesses a highly nucleophilic lone pair that acts as a strong σ-donor, forming highly stable coordination complexes with transition metals like Palladium (Pd) and Ruthenium (Ru)[1]. While the adjacent 2-cyclopropyl and 6-methyl groups provide steric hindrance, this is often insufficient to prevent chelation in solution. Standard aqueous workups fail because the metal is tightly bound to the product, pulling it into the organic phase. To achieve successful removal, you must introduce a ligand with a higher thermodynamic affinity for the metal or disrupt the amine's coordinating ability via protonation[2].

Q: I treated my freebase batch with a silica-based metal scavenger, but my product yield dropped by 15-20%. What caused this and how can I prevent it? A: Yield loss during silica-supported scavenging is typically caused by the chemisorption or physisorption of your basic amine product onto the unendcapped acidic silanol groups (Si-OH) of the silica matrix[3]. Causality & Solution: The basicity of 2-cyclopropyl-6-methylpiperidine makes it prone to ionic interactions with silica. To mitigate this:

  • Solvent Selection: Switch from non-polar solvents (toluene, heptane) to more polar, coordinating solvents (THF, EtOAc, or alcohols) that help keep the amine solvated.

  • Pre-treatment: Add a sacrificial, highly volatile tertiary amine (like triethylamine, Et₃N) to the mixture. Et₃N will temporarily block the active silanol sites without permanently displacing the metal from the scavenger, and can be removed later via evaporation.

Q: Which metal scavenger is best suited for this specific piperidine derivative? A: The optimal scavenger depends on the oxidation state of the metal and the binding strength of your product.

  • For Pd(0) (often appearing as black colloidal particulates), activated carbon (e.g., Darco KB-B) or SiliaMetS Thiol are highly effective and economical[2].

  • For Pd(II) , which is strongly coordinated to the piperidine nitrogen, you need a bidentate or highly affinic ligand. SiliaMetS DMT (Dimercaptotriazine) or Thiourea functionalized resins are recommended because they can outcompete the amine for the metal center[1].

Q: What are the regulatory limits for trace metals in my final API? A: According to the ICH Q3D(R2) guidelines for elemental impurities, metals like Palladium, Platinum, and Ruthenium are classified as Class 2B elements[4]. This means they require risk assessment and control if intentionally added during the synthesis. For an oral route of administration, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day [4]. The exact ppm limit in your batch must be calculated based on the maximum daily dose of your final drug product.

Part 2: Mechanistic Workflows & Decision Trees

Understanding the state of your product is critical to selecting the right purification strategy.

Workflow Start Crude 2-cyclopropyl-6-methylpiperidine ICP ICP-MS Analysis Start->ICP Check Pd > Target Limit? ICP->Check Pass Release Batch Check->Pass No State Product State Check->State Yes Freebase Freebase (Amine) State->Freebase Salt Protonated Salt State->Salt Scavenge SiliaMetS DMT Treatment Freebase->Scavenge Cryst Recrystallization (IPA/Heptane) Salt->Cryst Scavenge->ICP Filter & Retest Cryst->ICP Isolate & Retest

Decision tree for trace metal remediation in 2-cyclopropyl-6-methylpiperidine batches.

Pathway Complex [Amine-Pd]²⁺ Complex (Impure Product) Acid Add HCl (Protonation) Complex->Acid Protonated [Amine-H]⁺ Cl⁻ (Non-coordinating) Acid->Protonated FreePd Free Pd²⁺ (in solution) Acid->FreePd Scavenger Add SiliaMetS DMT FreePd->Scavenger BoundPd [DMT-Pd] Complex (Filtered out) Scavenger->BoundPd

Mechanistic pathway of acid-mediated decomplexation and subsequent metal scavenging.

Part 3: Quantitative Data & Scavenger Selection

The following table summarizes the performance profiles of various metal removal agents specifically evaluated for secondary amine-containing intermediates.

Scavenger TypeTarget Metal StatesAffinity vs. Secondary AminesRecommended SolventsTypical Loading (wt/wt)
SiliaMetS DMT Pd(II), Ru(II), Pt(II)Excellent (Outcompetes amine)THF, EtOAc, DMF0.1 – 0.5 equiv.
SiliaMetS Thiol Pd(0), Ag(I), Cu(I)ModerateToluene, THF, DCM0.2 – 0.5 equiv.
Thiourea Resins Pd(II), Ru(II)HighAlcohols, EtOAc0.2 – 0.5 equiv.
Activated Carbon Pd(0) (Colloidal)Low (Relies on physisorption)THF, Alcohols0.2 – 1.0 equiv.

Part 4: Experimental Protocols

Protocol A: Solid-Supported Scavenging (Freebase Route)

Use this protocol when the product must remain in its freebase form and cannot be subjected to acidic conditions.

  • Preparation: Dissolve the crude 2-cyclopropyl-6-methylpiperidine freebase in a polar aprotic solvent (e.g., THF or EtOAc) to achieve a concentration of 10-20% w/v.

  • Yield Protection (Optional): Add 0.05 equivalents of Triethylamine (Et₃N) to block active silanol sites on the scavenger matrix, preventing product adsorption[3].

  • Scavenger Addition: Add 0.2 to 0.5 equivalents (w/w relative to the crude mass) of SiliaMetS DMT or Thiol.

  • Incubation: Mechanically agitate the heterogeneous mixture at 40-50 °C for 4 to 12 hours. Causality: Elevated temperatures increase the kinetic rate of metal transfer from the sterically hindered amine to the scavenger ligand.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound silica. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Verification: Concentrate the filtrate and analyze a 50 mg sample via ICP-MS to confirm metal levels are below the ICH Q3D threshold[4].

Protocol B: Acid-Mediated Decomplexation & Crystallization (Salt Route)

Use this protocol when solid-supported scavengers fail to outcompete the amine-metal bond, or when a salt form is desired for the final API.

  • Solvation: Dissolve the crude amine in Isopropyl Alcohol (IPA) at room temperature (15% w/v).

  • Mechanistic Disruption (Protonation): Slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane). Causality: The protonation of the piperidine nitrogen forms an ammonium cation. This eliminates the nitrogen's lone pair, destroying its ability to coordinate with the metal and forcing the release of Pd/Ru into the solution[2].

  • Dissolution: Heat the mixture to 60 °C to ensure complete dissolution of the newly formed salt.

  • Crystallization: Slowly add an antisolvent (e.g., Heptane) dropwise until the cloud point is reached.

  • Isolation: Cool the mixture to 0-5 °C at a controlled rate of 10 °C/hour. The 2-cyclopropyl-6-methylpiperidine HCl salt will crystallize out, leaving the free metal dissolved in the mother liquor.

  • Filtration & Wash: Filter the crystals, wash with cold heptane, and dry under vacuum. Analyze the isolated crystals via ICP-MS.

References

  • Title: SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Source: Technology Networks URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-cyclopropyl-6-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral features of 2-cyclopropyl-6-methylpiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral features of 2-cyclopropyl-6-methylpiperidine. In the absence of direct, published experimental data for this specific compound, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its NMR spectra. We will explore the influence of substituents, stereochemistry, and conformational effects on chemical shifts and coupling constants, providing a robust framework for the characterization of this and similar substituted piperidines.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, making its unambiguous structural elucidation a critical task in chemical and medicinal research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, offering detailed insights into molecular structure, connectivity, and stereochemistry.[1] This guide will focus on the key diagnostic signals that differentiate the cis and trans isomers of 2-cyclopropyl-6-methylpiperidine and provide a comparison with simpler analogs like 2-methylpiperidine and 2,6-dimethylpiperidine.

Experimental Protocol: A Self-Validating System

A reliable NMR spectrum is the foundation of accurate structural analysis. The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR data for a substituted piperidine derivative.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility, other solvents like methanol-d₄, DMSO-d₆, or benzene-d₆ may be used.[2] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[3]

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shift scale.[4]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -1 to 12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.[6]

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[7]

Below is a workflow diagram for the NMR experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve 5-10 mg of Analyte B Add 0.6-0.7 mL Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D 1D ¹H NMR C->D Insert into Spectrometer E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Process Data (Fourier Transform, Phase Correction) F->G H Assign Signals G->H I Structural Elucidation H->I

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Analysis of 2-cyclopropyl-6-methylpiperidine

The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environments (chemical shift), and their neighboring protons (spin-spin splitting). The key to distinguishing between the cis and trans isomers lies in the conformational preferences of the piperidine ring and the resulting shielding/deshielding effects on the protons at C2 and C6.

In the more stable chair conformation, substituents on the piperidine ring prefer to occupy the equatorial position to minimize steric strain.[8]

  • cis-isomer: Both the cyclopropyl and methyl groups are on the same face of the ring. In the most stable chair conformation, one substituent will be axial and the other equatorial.

  • trans-isomer: The cyclopropyl and methyl groups are on opposite faces. In the most stable chair conformation, both substituents can occupy equatorial positions. This is generally the thermodynamically more stable isomer.

Predicted ¹H Chemical Shifts (in CDCl₃)
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityKey Considerations
Cyclopropyl CH (methine) ~0.5 - 1.0MultipletAttached to the electron-withdrawing piperidine ring, shifting it slightly downfield compared to unsubstituted cyclopropane (~0.22 ppm).[9]
Cyclopropyl CH₂ ~0.2 - 0.8MultipletsHighly shielded due to the ring current effect of the cyclopropane ring.[10] Will show complex splitting due to geminal and vicinal coupling.
Piperidine H-2 cis: ~2.8 - 3.1, trans: ~2.4 - 2.7MultipletThe chemical shift is highly dependent on whether the proton is axial or equatorial. In the trans isomer (diequatorial substituents), H-2 is axial and more shielded. In the cis isomer, H-2 could be axial or equatorial depending on which substituent is axial, leading to a different chemical shift.
Piperidine H-6 cis: ~2.9 - 3.2, trans: ~2.5 - 2.8MultipletSimilar to H-2, its chemical shift is a key indicator of stereochemistry.
Piperidine CH₂ (H-3, H-4, H-5) ~1.0 - 1.8MultipletsThese protons form a complex, overlapping region typical of aliphatic rings.
Methyl CH₃ ~1.0 - 1.2DoubletCoupled to the proton at C-6. Its exact chemical shift will also be influenced by its axial/equatorial position.
Amine NH ~1.5 - 2.5Broad singletThe chemical shift and appearance are highly variable and depend on concentration, solvent, and temperature. It may exchange with trace water in the solvent.

¹³C NMR Spectral Analysis of 2-cyclopropyl-6-methylpiperidine

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C Chemical Shifts (in CDCl₃)
Carbon(s)Predicted Chemical Shift (δ, ppm)Key Considerations
Piperidine C-2 cis: ~58-62, trans: ~60-64The carbon bearing the cyclopropyl group. The chemical shift will be influenced by the stereochemistry.
Piperidine C-6 cis: ~50-54, trans: ~52-56The carbon bearing the methyl group. Comparing to cis-2,6-dimethylpiperidine (~52.4 ppm), the electronic effect of the cyclopropyl group at C-2 will cause a slight shift.[11]
Piperidine C-3, C-4, C-5 ~24 - 35In a similar range to other substituted piperidines. The symmetry of the molecule will determine if C-3/C-5 are equivalent.
Cyclopropyl CH ~12 - 18The methine carbon of the cyclopropyl group.
Cyclopropyl CH₂ ~2 - 8The methylene carbons of the cyclopropyl group, typically found at a very high field.
Methyl CH₃ ~20 - 24In a typical range for a methyl group on a piperidine ring. For comparison, the methyl carbon in cis-2,6-dimethylpiperidine is at ~21.6 ppm.[11]

Comparative Analysis with Structural Analogs

To ground our predictions, we can compare the expected shifts with experimental data from simpler, related molecules.

CompoundC-2/C-6 (δ, ppm)Methyl (δ, ppm)Reference
2-MethylpiperidineC2: ~52.0, C6: ~46.2~21.8[11]
cis-2,6-DimethylpiperidineC2/C6: ~52.4~21.6[11]
Predicted trans-2-cyclopropyl-6-methylpiperidine C2: ~60-64, C6: ~52-56~20-24

The introduction of the cyclopropyl group at C-2 is expected to have a deshielding effect on C-2 compared to a methyl group, shifting its resonance downfield. The effect on the more distant C-6 will be less pronounced but still observable.

The following diagram illustrates the key structural features and their expected influence on the NMR spectra.

Caption: Key predicted NMR shifts for trans-2-cyclopropyl-6-methylpiperidine.

Conclusion

References

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  • Canadian Science Publishing. (n.d.). "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). "Advanced NMR techniques for structural characterization of heterocyclic structures." University of Aveiro. Available at: [Link]

  • Christl, M., et al. (1982). "Carbon-13 nuclear magnetic resonance spectra of 7-heterotetracyclo[4.1.0.02,4.03,5]heptanes." The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide to Bioanalytical Method Validation: LC-MS/MS Quantification of 2-Cyclopropyl-6-methylpiperidine

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, self-validating experimental protocols, and ICH M10-compliant validation data for polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, self-validating experimental protocols, and ICH M10-compliant validation data for polar amine quantification.

Introduction: The Analytical Challenge of Polar Amines

Quantifying small, basic, and highly polar molecules like 2-cyclopropyl-6-methylpiperidine (CAS 1343199-65-4) in complex biological matrices (e.g., human plasma) presents a unique set of bioanalytical challenges. Because it is a secondary amine, this compound remains positively charged at physiological pH.

As a Senior Application Scientist, I frequently see laboratories default to standard Reversed-Phase (RP) C18 columns and simple Protein Precipitation (PPT) for such molecules. This often results in poor chromatographic retention (elution in the void volume), severe ion suppression from endogenous phospholipids, and ultimately, a failure to meet stringent regulatory validation criteria.

This guide objectively compares sample preparation and chromatographic strategies, providing a fully optimized, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol. All validation parameters discussed align strictly with the ICH M10 Bioanalytical Method Validation Guidelines [1].

Comparative Methodologies

Sample Preparation: PPT vs. LLE vs. SPE

The primary goal of sample preparation is to maximize analyte recovery while minimizing matrix effects (ion suppression/enhancement).

  • Protein Precipitation (PPT): Fast and inexpensive, but leaves behind a massive amount of matrix components, particularly phospholipids, which co-elute with early-eluting polar amines.

  • Liquid-Liquid Extraction (LLE): Requires driving the basic amine into its uncharged state (pH > 11) to extract it into an organic solvent. However, 2-cyclopropyl-6-methylpiperidine is highly polar and relatively volatile, leading to poor recovery during the organic evaporation step.

  • Mixed-Mode Cation Exchange (MCX) SPE: (The Optimal Choice) MCX sorbents utilize a dual retention mechanism—hydrophobic and strong cation exchange. Because the piperidine nitrogen is protonated at low pH, it binds ionically to the sulfonic acid groups on the sorbent. This allows for an aggressive 100% organic wash to remove neutral lipids and phospholipids before eluting the analyte with a basic modifier.

G Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (PPT) Plasma->PPT SPE_Cond Condition/Equilibrate (MeOH, then H2O) Plasma->SPE_Cond PPT_Centrifuge Centrifugation & Supernatant Transfer PPT->PPT_Centrifuge SPE Mixed-Mode Cation Exchange (MCX SPE) SPE_Wash Wash (2% FA in H2O, then 100% MeOH) SPE->SPE_Wash Evap Evaporation (N2) & Reconstitution PPT_Centrifuge->Evap SPE_Cond->SPE SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS HILIC-MS/MS Analysis Evap->LCMS

Comparative sample preparation workflows: PPT vs. MCX-SPE for piperidine extraction.

Chromatographic Separation: Reversed-Phase vs. HILIC
  • Reversed-Phase (C18): Polar amines exhibit minimal hydrophobic interaction with C18 chains, leading to poor retention and peak tailing due to secondary interactions with residual silanols.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC operates via a water-enriched layer on a polar stationary phase (e.g., bare silica or amide). It retains polar compounds in highly organic mobile phases (>70% Acetonitrile)[2].

  • Mechanistic Advantage: The high organic content in HILIC mobile phases drastically lowers surface tension, resulting in vastly superior droplet desolvation in the Electrospray Ionization (ESI) source. This typically yields a 10- to 50-fold increase in MS/MS sensitivity for polar amines compared to RP-LC[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of internal standards (IS) prior to extraction and the specific pH manipulations ensure that recovery and matrix effects can be mathematically isolated and verified.

Reagents & Materials
  • Analyte: 2-cyclopropyl-6-methylpiperidine hydrochloride.

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., 2-cyclopropyl-6-methylpiperidine-d3) is highly recommended.

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode strong cation exchange.

  • Column: Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent.

Step-by-Step MCX-SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution. Add 100 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein-analyte binding and ensure the piperidine nitrogen is fully protonated. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Removes highly polar, uncharged, and acidic matrix interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: Removes hydrophobic interferences (e.g., phospholipids) while the protonated analyte remains ionically locked to the sulfonic acid groups.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH deprotonates the secondary amine, breaking the ionic bond and releasing it into the organic solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 85% Acetonitrile).

HILIC-MS/MS Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The buffer ensures reproducible retention time by controlling the ionization state of the silica surface).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 85% B, hold for 1 min, drop to 50% B over 3 mins, hold for 1 min, return to 85% B to re-equilibrate. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]+ precursor to specific product ions).

Validation Data & Performance Metrics

The method was validated according to the ICH M10 Guidelines [1], which mandate strict thresholds for linearity, accuracy, precision, and matrix effects.

Validation BMV ICH M10 Bioanalytical Method Validation Selectivity Selectivity & Specificity Interference <20% LLOQ BMV->Selectivity Linearity Calibration Curve R² > 0.99, ±15% Dev BMV->Linearity Accuracy Accuracy & Precision CV & RE ≤15% BMV->Accuracy Matrix Matrix Effect & Recovery IS-Normalized MF CV ≤15% BMV->Matrix

Core parameters for bioanalytical method validation per ICH M10 guidelines.

Quantitative Data Summary

The table below summarizes the representative validation data comparing the optimized MCX-HILIC method against a standard PPT-RP method. The data clearly demonstrates the superiority of the optimized workflow.

Validation ParameterICH M10 Acceptance CriteriaStandard Method (PPT + C18)Optimized Method (MCX + HILIC)
Linear Range R² ≥ 0.9910.0 – 1000 ng/mL1.0 – 1000 ng/mL
LLOQ Signal-to-Noise ≥ 5:110.0 ng/mL1.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)12.4% – 18.5%3.2% – 6.8%
Inter-day Accuracy (RE%) ± 15% (± 20% at LLOQ)-14.2% to +16.1%-4.1% to +5.5%
Extraction Recovery Consistent across levels45% (High Variability)88% ± 4.2%
Matrix Effect (IS-Normalized) CV ≤ 15%0.45 (Severe Suppression)0.96 (Negligible Suppression)

Data Interpretation: The standard PPT + C18 method suffers from a massive matrix effect (Matrix Factor = 0.45), meaning 55% of the analyte signal is lost to ion suppression from co-eluting phospholipids. By switching to MCX SPE and HILIC, the matrix factor improves to 0.96 (near perfect 1.0), and the Lower Limit of Quantification (LLOQ) is improved by a factor of 10.

Conclusion

For the quantification of basic, polar amines like 2-cyclopropyl-6-methylpiperidine, traditional reversed-phase chromatography and simple protein precipitation are insufficient for rigorous regulatory submissions.

By leveraging the mechanistic synergies of Mixed-Mode Cation Exchange (MCX) for sample cleanup and Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, bioanalytical scientists can eliminate phospholipid-induced ion suppression, enhance ESI-MS sensitivity, and easily satisfy the stringent criteria set forth by the ICH M10 guidelines.

References

  • bioanalytical method validation and study sample analysis m10 - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Oasis Sample Extraction Products: Chemistry and Formats Waters Corporation. URL:[Link]

  • Hydrophilic Interaction Chromatography: A Guide for Practitioners ResearchGate. URL:[Link]

Sources

Validation

Comparative steric bulk of 2-cyclopropyl-6-methylpiperidine vs 2,6-dimethylpiperidine

A deep dive into the steric landscapes of 2-cyclopropyl-6-methylpiperidine and 2,6-dimethylpiperidine reveals a nuanced interplay of classic steric hindrance and unconventional electronic effects. While a direct quantita...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the steric landscapes of 2-cyclopropyl-6-methylpiperidine and 2,6-dimethylpiperidine reveals a nuanced interplay of classic steric hindrance and unconventional electronic effects. While a direct quantitative comparison is complex, this guide provides a thorough analysis based on established conformational principles and recent computational and experimental findings.

Introduction to Steric Bulk and its Quantification

In the realm of molecular interactions, the three-dimensional space occupied by a molecule and its constituent functional groups—its steric bulk—is a critical determinant of reactivity and biological activity. For cyclic systems like piperidines, the spatial arrangement of substituents is often quantified by the conformational preference for the equatorial position over the more sterically hindered axial position. This preference is expressed as the Gibbs free energy difference (ΔG°), commonly known as the A-value. A larger A-value signifies a greater steric demand, with a stronger preference for the less crowded equatorial orientation.

The Steric Profile of 2,6-Dimethylpiperidine

The conformational behavior of 2,6-dimethylpiperidine is a well-understood model for steric interactions in 2,6-disubstituted piperidines. In its most stable chair conformation, both methyl groups preferentially occupy equatorial positions to minimize steric strain. This arrangement avoids the unfavorable 1,3-diaxial interactions that would occur if one or both methyl groups were in axial positions.

The steric bulk of a methyl group on a cyclohexane ring, a close structural analog to the piperidine ring, is characterized by an A-value of approximately 1.7 to 1.8 kcal/mol.[1] This value indicates a strong preference for the equatorial position. Computational studies on methylcyclohexane have provided detailed insights into the structural changes associated with this steric strain. For instance, an axial methyl group leads to a slight elongation of the C-C bond connecting it to the ring (1.532 Å vs. 1.528 Å for equatorial) and an increase in the C-C-C bond angle within the ring at the point of substitution (112.5° vs. 111.9° for equatorial), indicating a distortion to relieve steric pressure.[2]

The Enigmatic Steric Nature of the Cyclopropyl Group

Quantifying the steric bulk of a cyclopropyl group with a simple A-value is a more complex endeavor. The cyclopropyl group, with its unique electronic structure and rigid, strained three-membered ring, exhibits unconventional steric behavior.[3] Due to its partial π-character, the cyclopropyl group can engage in electronic interactions that can either augment or counteract traditional steric effects.[4]

Recent computational and experimental studies have unveiled a "surprising cyclopropyl effect" where, in certain contexts, an adjacent alkyl group on a cyclohexane ring actually favors the more sterically crowded axial position.[5] This counterintuitive preference is attributed to a combination of increased torsional strain in the equatorial position and stabilizing hyperconjugative effects. Specifically, the rigid structure of the cyclopropane ring reduces the torsional angle with an adjacent equatorial substituent, leading to increased steric repulsion.[5] Conversely, in the axial position, the torsional angle can be more favorable, and electronic interactions can further stabilize this conformation.[5]

Comparative Analysis: A Qualitative Assessment

Given the complex nature of the cyclopropyl group's steric effects, a direct quantitative comparison of the steric bulk of 2-cyclopropyl-6-methylpiperidine and 2,6-dimethylpiperidine is challenging without specific experimental or high-level computational data for both molecules. However, a qualitative assessment can be made based on the principles discussed:

  • 2,6-Dimethylpiperidine : The steric hindrance is well-defined and dominated by the preference of the two methyl groups for the equatorial positions to avoid 1,3-diaxial interactions. The overall steric profile is a result of the additive steric bulk of the two methyl groups.

  • 2-Cyclopropyl-6-methylpiperidine : The steric environment is more complex. While the methyl group will strongly prefer the equatorial position, the conformational preference of the cyclopropyl group is less certain. If the "cyclopropyl effect" is significant in this system, there might be a smaller energy difference between the equatorial and axial conformers for the cyclopropyl group, or even a slight preference for the axial position under certain conditions. This would lead to a different overall shape and accessibility of the nitrogen lone pair compared to 2,6-dimethylpiperidine.

The increased torsional strain imposed by an equatorial cyclopropyl group could, in effect, make it "sterically larger" in that specific orientation than a methyl group.[5] However, the potential for the cyclopropyl group to tolerate or even favor an axial position complicates a simple ranking of overall steric bulk.

Data Summary

SubstituentA-Value (kcal/mol) on CyclohexaneDominant Steric and Electronic Effects
Methyl ~1.7-1.8Strong preference for the equatorial position due to classic steric hindrance (1,3-diaxial interactions).
Cyclopropyl Not well-defined; can be context-dependentComplex interplay of torsional strain and electronic effects. Can exhibit a preference for the axial position in some systems ("cyclopropyl effect").

Visualizing the Conformational Differences

The following diagrams illustrate the preferred chair conformations of cis-2,6-dimethylpiperidine and a plausible conformation of cis-2-cyclopropyl-6-methylpiperidine, highlighting the spatial arrangement of the substituents.

G cluster_0 cis-2,6-Dimethylpiperidine cluster_1 cis-2-Cyclopropyl-6-methylpiperidine 2,6-dimethylpiperidine 2,6-dimethylpiperidine caption_0 Predominantly adopts a chair conformation with both methyl groups in equatorial positions. 2-cyclopropyl-6-methylpiperidine 2-cyclopropyl-6-methylpiperidine caption_1 The methyl group prefers an equatorial position, while the cyclopropyl group's preference is influenced by complex steric and electronic factors.

Figure 1. Conformational representations of cis-2,6-dimethylpiperidine and cis-2-cyclopropyl-6-methylpiperidine.

Experimental Protocol: Determination of A-Values by NMR Spectroscopy

A-values are experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, typically at low temperatures to slow the rate of chair-chair interconversion.

Objective: To determine the equilibrium constant (K) between the axial and equatorial conformers of a substituted piperidine and calculate the corresponding A-value (ΔG°).

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the substituted piperidine in a suitable deuterated solvent (e.g., d6-acetone, CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H or ¹³C NMR spectrum at room temperature to serve as a reference.

    • Cool the NMR probe to a low temperature (e.g., -78 °C) where the signals for the axial and equatorial conformers are distinct and do not coalesce.[5]

    • Acquire a high-resolution spectrum at the low temperature.

  • Data Analysis:

    • Identify the distinct signals corresponding to the axial and equatorial conformers.

    • Integrate the signals for a specific nucleus (e.g., a proton or carbon of the substituent) in both conformers.

    • The ratio of the integrals directly corresponds to the equilibrium constant (K = [equatorial]/[axial]).

  • A-Value Calculation:

    • Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K) where:

      • R is the gas constant (1.987 cal/mol·K)

      • T is the temperature in Kelvin

      • K is the equilibrium constant

Conclusion

References

  • Izzotti, A., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(5), 1836-1843. [Link]

  • Fiveable. (2025, August 15). Cyclopropyl: Organic Chemistry Study Guide. [Link]

  • Basso, E. A., et al. (2005). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 70(24), 9711-9720. [Link]

  • Rappoport, Z. (Ed.). (2004). The chemistry of the cyclopropyl group. John Wiley & Sons.
  • Cholli, A., & Pennino, D. (1987). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 41(5), 850-853. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Drumright, R. E., et al. (1986). Interplay between conjugative and steric effects in cyclopropylarenes. The Journal of Organic Chemistry, 51(24), 4625-4631. [Link]

  • Kim, H. J., & Lee, S. J. (2003). Energetics of Cyclohexane Isomers: A Density-Functional Study. Journal of the Korean Physical Society, 43(5), 826-829. [Link]

  • Weber, A., et al. (2011). Accurate determination of the structure of cyclohexane by femtosecond rotational coherence spectroscopy and ab initio calculations. The Journal of Physical Chemistry A, 115(34), 9718-9726. [Link]

  • Schilling, C. I., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Organic Chemistry, 88(13), 8569-8579. [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3304. [Link]

  • Guo, J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9037-9042. [Link]

  • Li, H., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 5, 14379. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Current Organic Synthesis, 18(3), 254-269. [Link]

  • Savelyeva, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1361. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Current Organic Synthesis, 18(3), 254-269. [Link]

  • Polanski, J., et al. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79-86. [Link]

  • Gilbert, B. C., et al. (1983). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (5), 629-638. [Link]

  • Lee, J., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(13), 4057-4071. [Link]

  • Alemán, C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • Wang, X., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 14(3), e202500067. [Link]

Sources

Comparative

Evaluating Enantiomeric Excess (ee) of 2-Cyclopropyl-6-Methylpiperidine via Chiral GC: A Comparative Methodological Guide

The structural verification and stereochemical purity of piperidine derivatives are critical bottlenecks in pharmaceutical development. 2-cyclopropyl-6-methylpiperidine presents a unique analytical challenge: possessing...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural verification and stereochemical purity of piperidine derivatives are critical bottlenecks in pharmaceutical development. 2-cyclopropyl-6-methylpiperidine presents a unique analytical challenge: possessing two chiral centers (C2 and C6), it exists as four distinct stereoisomers (two cis enantiomers and two trans enantiomers).

Accurately determining the enantiomeric excess (ee) of this compound requires a highly selective analytical system. While High-Performance Liquid Chromatography (HPLC) is often the default for chiral analysis, Chiral Gas Chromatography (GC) offers superior theoretical plate counts, shorter analysis times, and exceptional resolution for volatile and semi-volatile amines[1]. This guide provides a comprehensive, causality-driven comparison of Chiral GC methodologies, focusing on the critical interplay between derivatization chemistry and chiral stationary phase (CSP) selection.

The Causality of Derivatization: Why Direct Injection Fails

Secondary amines like 2-cyclopropyl-6-methylpiperidine are highly polar and readily form hydrogen bonds. If injected directly onto a GC column, these molecules adsorb onto the active silanol groups of the fused silica tubing and the solid support, resulting in severe peak tailing, poor resolution, and signal loss[2]. Furthermore, without derivatization, the molecule lacks the rigid steric bulk and dipole moments necessary to interact optimally with the chiral cavities of cyclodextrin-based stationary phases.

The Solution: Acylation via Trifluoroacetic Anhydride (TFAA)

To create a self-validating and robust system, the secondary amine must be masked. Acylation with Trifluoroacetic Anhydride (TFAA) is the gold standard for this workflow.

Mechanistic Causality:

  • Volatility & Stability: TFAA converts the amine into an N-trifluoroacetyl amide. This masks the polar N-H group, dramatically increasing volatility and thermal stability[2].

  • Enhanced Chiral Recognition: The electron-withdrawing trifluoroacetyl group introduces a strong dipole moment. This enhances secondary surface interactions (dipole-dipole and hydrogen bonding) with the derivatized cyclodextrin CSP, which is often the primary driver of enantiomeric resolution.

  • Enantioreversal Potential: Interestingly, altering the derivatization reagent (e.g., from acetic anhydride to TFAA) can reverse the elution order of enantiomers (enantioreversal), a phenomenon that can be leveraged to detect trace enantiomers without interference from the main peak's tailing[3].

Workflow A 1. Sample Prep Extract Piperidine Free Base B 2. Acylation TFAA in EtOAc (70°C, 30 min) A->B C 3. Purification N2 Evaporation of Acid Byproducts B->C D 4. Chiral GC β-DEX or γ-TA Column Separation C->D E 5. Quantification FID/MS Peak Area & ee% Calc D->E

Caption: Step-by-step derivatization and chiral GC workflow for piperidine enantiomers.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Cyclodextrins (CDs) are cyclic, chiral macromolecules composed of D(+)-glucose residues. Because native cyclodextrins do not exhibit enantiomeric selectivity in GC, they must be derivatized. For 2-cyclopropyl-6-methylpiperidine, the choice of CD cavity size and derivative chemistry dictates the separation mechanism.

Option A: Permethylated β-Cyclodextrin (e.g., Supelco β-DEX 120)
  • Structure: 7 glucose units (cavity size 6.0 – 6.5 Å) with permethylated hydroxyl groups.

  • Mechanism: Relies heavily on inclusion complexation . The hydrophobic piperidine ring must physically fit into the CD cavity.

  • Performance: Excellent for general positional isomers and smaller volatile amines. However, the bulky cyclopropyl group can hinder deep inclusion, sometimes leading to marginal resolution (Rs < 1.5) for complex diastereomeric mixtures.

Option B: Trifluoroacetylated γ-Cyclodextrin (e.g., Astec CHIRALDEX G-TA)
  • Structure: 8 glucose units (cavity size 7.5 – 8.5 Å) with trifluoroacetylated hydroxyl groups.

  • Mechanism: Operates primarily via surface interactions rather than deep inclusion. The larger number of glucose molecules provides more functional groups for derivatization, maximizing dipole-dipole interactions with the N-TFA derivative of the analyte.

  • Performance: Often the superior choice for highly substituted, sterically hindered piperidines. It provides baseline resolution for all four stereoisomers of 2-cyclopropyl-6-methylpiperidine.

Mechanism Deriv N-TFA Piperidine Derivative Inclusion Hydrophobic Inclusion (Ring into Cavity) Deriv->Inclusion Surface Surface Interactions (Dipole & H-Bonding) Deriv->Surface CSP Cyclodextrin CSP (e.g., γ-TA) CSP->Inclusion CSP->Surface Resolution Enantiomeric Resolution (Rs > 1.5) Inclusion->Resolution Surface->Resolution

Caption: Synergistic mechanisms of chiral recognition on derivatized cyclodextrin stationary phases.

Quantitative Comparison of CSP Performance

The following table summarizes the expected chromatographic performance for the N-TFA derivative of 2-cyclopropyl-6-methylpiperidine across both column types.

Parameterβ-DEX 120 (Permethylated β-CD)CHIRALDEX G-TA (Trifluoroacetylated γ-CD)
Primary Mechanism Inclusion ComplexationSurface Interaction (Dipole-Dipole)
Cavity Size 6.0 – 6.5 Å7.5 – 8.5 Å
Resolution (cis pair) ~1.2 (Partial separation)> 2.0 (Baseline resolution)
Resolution (trans pair) ~1.4 (Near baseline)> 1.8 (Baseline resolution)
Peak Shape (Symmetry) 0.85 (Slight tailing)1.05 (Excellent symmetry)
Optimal Ramp Rate 1.0 °C/min2.0 °C/min

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (e.g., acid byproduct removal) to protect the GC system and ensure accurate ee calculation.

Phase 1: Derivatization (Acylation)

Caution: TFAA is highly reactive. Perform in a fume hood.

  • Sample Preparation: Accurately weigh 1.0 mg of the 2-cyclopropyl-6-methylpiperidine sample (free base) into a 2 mL glass reaction vial.

  • Solvent Addition: Dissolve the residue in 50 µL of anhydrous ethyl acetate[4].

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA)[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 70°C for 30 minutes to ensure complete conversion[4].

  • Critical Purification Step: Cool to room temperature. Evaporate the solvent and excess TFAA to complete dryness under a gentle stream of high-purity nitrogen. Causality: TFAA reactions produce trifluoroacetic acid as a byproduct. Injecting this acid will rapidly degrade the cyclodextrin stationary phase and active sites in the GC inlet[2].

  • Reconstitution: Reconstitute the dried, derivatized analyte in 100 µL of ethyl acetate[4].

Phase 2: GC-FID Analytical Method
  • Column: CHIRALDEX G-TA (30 m x 0.25 mm ID x 0.12 µm film).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 50:1. Inlet temperature: 220°C.

  • Oven Program:

    • Initial: 90°C (Hold 2 min).

    • Ramp: 2°C/min to 150°C (Hold 5 min). Causality: Chiral separations are highly temperature-dependent; lower temperatures and slow ramps maximize the interaction time between the analyte and the CSP, enhancing enantioselectivity[3].

  • Detector: Flame Ionization Detector (FID) at 250°C.

Data Interpretation and ee Calculation

In a successful run, the chromatogram will yield four distinct peaks corresponding to the N-TFA derivatives of the cis and trans enantiomers. Enantiomeric excess (ee) is calculated using the integrated peak areas of the target enantiomeric pair:

Formula: % ee =[(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] × 100

Representative Data Output (Targeting the cis isomer)
Elution OrderStereoisomerRetention Time (min)Peak Area (pA*s)Area % (Relative to Pair)Resolution (Rs)
1(2R, 6S)-cis (Minor)18.45125.42.5%N/A
2(2S, 6R)-cis (Major)19.124890.697.5%2.1
3(2R, 6R)-trans (Impurity)21.3050.2-4.5
4(2S, 6S)-trans (Impurity)22.0548.8-1.9

Calculated Enantiomeric Excess (ee) for the cis product: ee =[(97.5 - 2.5) / (97.5 + 2.5)] × 100 = 95.0% ee

System Suitability Check: The resolution (Rs) between Peak 1 and Peak 2 is > 1.5, validating that the integration is accurate and the ee calculation is trustworthy.

References

  • BenchChem.
  • Colorado State University.
  • LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool."
  • Sigma-Aldrich. "Astec CHIRALDEX and Supelco DEX Chiral GC Columns."
  • Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC."

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-Cyclopropyl-6-methylpiperidine

Here is the comprehensive safety, operational, and personal protective equipment (PPE) guide for handling 2-Cyclopropyl-6-methylpiperidine . Executive Summary & Hazard Profiling 2-Cyclopropyl-6-methylpiperidine (CAS: 134...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety, operational, and personal protective equipment (PPE) guide for handling 2-Cyclopropyl-6-methylpiperidine .

Executive Summary & Hazard Profiling

2-Cyclopropyl-6-methylpiperidine (CAS: 1343199-65-4) is a highly sterically hindered, di-substituted piperidine derivative[1]. In drug development and synthetic chemistry, it is typically encountered either as a volatile free base (liquid) or as a hydrochloride salt (solid)[2].

Handling the free base presents severe operational risks. The nitrogen lone pair renders the molecule strongly basic and highly corrosive, while the lipophilic cyclopropyl and methyl groups significantly enhance its ability to penetrate the skin's stratum corneum compared to unsubstituted piperidine. Furthermore, piperidine derivatives are highly flammable and can form explosive vapor-air mixtures[3].

Quantitative Hazard Summary

The following table outlines the physicochemical hazards of the piperidine scaffold, which dictate the stringent handling requirements for its derivatives[4],[3],[5]:

Hazard ParameterCharacteristic / ClassificationOperational Implication & Causality
Appearance & Odor Clear liquid; strong amine odor[4]Odor threshold is low; smelling the compound indicates an immediate failure of engineering controls (fume hood).
Flammability Highly Flammable (H225)[3]Vapors are heavier than air and can travel to ignition sources. Requires strict grounding and bonding[5].
Corrosivity Severe skin/eye damage (H314)[4]Rapidly saponifies tissue lipids. Requires heavy-duty, impermeable barrier PPE[6].
Toxicity Toxic via inhalation/dermal (H311/H331)[4]Lipophilic side chains accelerate dermal absorption, leading to systemic toxicity.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific chemical vulnerabilities of the materials involved. Standard laboratory PPE is insufficient for handling pure liquid amines.

  • Hand Protection (Critical):

    • Selection:Butyl rubber or Fluoroelastomer (Viton) gloves (minimum 0.4 mm thickness)[6].

    • Causality: Organic amines act as aggressive solvents that rapidly swell, degrade, and permeate standard nitrile or latex lattices. Butyl rubber provides a high-density, non-polar barrier against polar organic bases.

    • Validation System: Prior to use, perform a manual inflation test (trapping air and rolling the cuff) to verify zero micro-punctures. A compromised glove acts as an occlusive dressing, trapping the corrosive amine against the skin and accelerating deep tissue necrosis.

  • Eye and Face Protection:

    • Selection: Tightly fitting chemical safety goggles paired with an 8-inch minimum face shield[3].

    • Causality: Splashes cause irreversible corneal damage and blindness[6]. The face shield prevents splash trajectories from reaching the porous skin of the neck and lower face.

  • Body Protection:

    • Selection: Flame-resistant (FR) Nomex lab coat and a chemical-resistant apron.

    • Causality: Due to the compound's high flammability[5], synthetic standard lab coats (like polyester) will melt directly into the skin if ignited. FR garments provide critical escape time.

  • Respiratory Protection:

    • Selection: All handling must occur within a certified Class II chemical fume hood. If engineering controls fail, use an EN 149 / NIOSH-approved full-face respirator equipped with ABEK (organic vapor/ammonia/amine) cartridges[4].

Operational Workflow & Handling Protocol

Because 2-Cyclopropyl-6-methylpiperidine is both flammable and moisture/air-sensitive, transfers must be conducted using air-free techniques.

Step-by-Step Transfer Methodology
  • Preparation & Purging: Place all receiving vessels inside a certified fume hood. Purge the system with an inert gas (Nitrogen or Argon) for 5 minutes to displace oxygen, mitigating the flammability hazard[7].

  • Grounding & Bonding: Attach grounding cables to the source container and the receiving vessel.

    • Validation System: Use a standard multimeter to verify that the electrical resistance between the two vessels is <10 Ohms . This ensures complete dissipation of static charge, preventing spark-induced vapor ignition[5].

  • Closed-System Transfer: Use a chemically resistant, gas-tight glass syringe or a Schlenk line. Do not pour the liquid directly, as this maximizes vapor release and splash risk[6].

  • Decontamination: Immediately rinse all reusable syringes and glassware with a dilute acidic solution (e.g., 1M Citric Acid or HCl) inside the hood. This neutralizes the volatile free base into a non-volatile, water-soluble salt before the items are removed for standard washing.

Workflow A 1. Fume Hood & PPE Verification B 2. Ground & Bond Equipment A->B Pass C 3. Inert Gas Purge (N2/Ar) B->C <10 Ohms D 4. Closed-System Transfer C->D O2 Displaced E 5. In-Situ Decontamination D->E Complete

Standard operating procedure and validation checkpoints for handling flammable piperidines.

Accidental Release & Spill Management

In the event of a spill, the primary threats are rapid vapor accumulation (inhalation hazard) and ignition.

Step-by-Step Spill Response
  • Immediate Isolation: Evacuate personnel from the immediate vicinity.

  • Ignition Control: Turn off all hot plates, stirrers, and nearby electronic equipment. Ensure explosion-proof ventilation remains active[3].

  • Containment (No Solvents): Do not use combustible materials like sawdust or paper towels. Cover the spill entirely with a non-flammable, inert absorbent material (e.g., dry sand, diatomaceous earth, or a universal chemical binder)[7].

  • Collection: Use non-sparking tools (e.g., brass or plastic dustpans) to sweep the absorbed material into a chemically compatible, sealable hazardous waste container[5].

  • Surface Neutralization: Wash the contaminated site with plenty of water[7]. A highly dilute acetic acid wash can be used on the hard surface to neutralize microscopic amine residues, followed by a final water rinse.

Spill S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Evacuate & Call HazMat S2->S3 >500mL or Outside Hood S4 Eliminate Ignition Sources S2->S4 <500mL in Hood S5 Apply Inert Absorbent S4->S5 Secured S6 Seal in HazWaste Bin S5->S6 Swept & Cleaned

Decision matrix and immediate response protocol for 2-Cyclopropyl-6-methylpiperidine spills.

Waste Disposal Plan

Improper disposal of piperidine derivatives can lead to violent exothermic reactions or environmental toxicity.

  • Segregation: Strictly segregate amine waste from strong oxidizing agents and acids to prevent violent, heat-generating reactions[5].

  • Storage: Store waste in tightly closed, clearly labeled containers in a designated "Corrosives/Flammables" area, away from direct sunlight and heat sources[7].

  • Final Disposal: Do not discharge into drains or the environment[3]. All contaminated materials, gloves, and liquid waste must be disposed of via a licensed hazardous waste incineration facility[5].

References[4] Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Retrieved from https://www.jubilantingrevia.com[7] Piperidine - SAFETY DATA SHEET. PENTA. Retrieved fromhttps://www.pentachemicals.eu[3] PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. Retrieved from https://www.cdhfinechemical.com[6] Safety Data Sheet: Piperidine. Carl ROTH. Retrieved from https://www.carlroth.com[5] Piperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved fromhttps://www.thermofisher.com[2] 2-cyclopropyl-6-methylpiperidine hydrochloride (C9H17N). PubChemLite. Retrieved from https://www.uni.lu[1] Piperidine, 2-cyclopropyl-6-methyl- 1343199-65-4 wiki. Guidechem. Retrieved from https://www.guidechem.com

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